2-Hydroxy-6-methoxypyridine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-4-2-3-5(8)7-6/h2-4H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXSUIQBIMPSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902919 | |
| Record name | NoName_3495 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Hydroxy-6-methoxypyridine CAS number and properties
An In-depth Technical Guide to 2-Hydroxy-6-methoxypyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, tautomeric nature, synthesis, and applications, with a focus on providing actionable insights for researchers and drug development professionals.
Core Identification and Physicochemical Properties
This compound is a substituted pyridine derivative. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-donating methoxy group, makes it a versatile intermediate in organic synthesis.
CAS Number : 22385-36-0[1]
Synonyms : 6-Methoxy-2(1H)-pyridinone, 6-Methoxypyridin-2(1H)-one, 6-Methoxy-2-pyridone[2]
The common synonyms highlight a crucial aspect of this molecule's chemistry: keto-enol tautomerism, which will be discussed in detail in the following section.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Purity | Typically ≥95% | [1] |
| Solubility | Expected to have good solubility in polar organic solvents like methanol and ethanol due to the presence of polar hydroxyl and methoxy groups. |
Molecular Structure and Tautomerism: A Critical Consideration
A fundamental concept for any scientist working with this compound is its existence as a mixture of two tautomers in equilibrium: the aromatic hydroxy form (this compound) and the non-aromatic pyridone form (6-methoxy-2(1H)-pyridinone).
The position of this equilibrium is highly sensitive to the molecule's environment. In the gas phase, the hydroxy form may be slightly favored. However, in the solid state and in polar solvents, the pyridone tautomer is predominantly favored due to its ability to form stable intermolecular hydrogen-bonded dimers.[3][4][5] This has significant implications for its reactivity and spectral characteristics. The pyridone form is still considered aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system.[4]
Caption: Tautomeric equilibrium of this compound.
Synthesis Protocols and Mechanistic Rationale
The synthesis of this compound can be achieved through several routes. A common and reliable method involves the hydrolysis of a 2-halopyridine precursor.
Example Protocol: Hydrolysis of 2-Chloro-6-methoxypyridine
This method is advantageous as the starting material, 2-chloro-6-methoxypyridine, is commercially available. The reaction proceeds via a nucleophilic aromatic substitution mechanism.
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-methoxypyridine (1.0 eq) in a suitable tertiary alcohol, such as tert-butanol.[6] Add an aqueous solution of a strong base, like sodium hydroxide (e.g., 2-3 eq).
-
Causality: The tertiary alcohol acts as a phase-transfer catalyst, facilitating the interaction between the organic substrate and the aqueous alkaline solution, which would otherwise be immiscible and react very slowly.[6]
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess base by the slow addition of an acid, such as hydrochloric acid, until the solution is slightly acidic. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.
Applications in Research and Drug Development
The pyridine and pyridone scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] this compound serves as a valuable building block for creating more complex molecules with potential therapeutic activity.
Case Study: Synthesis of γ-Secretase Modulators for Alzheimer's Disease
A notable application is in the development of γ-secretase modulators (GSMs), which are being investigated as potential treatments for Alzheimer's disease. In this context, the methoxypyridine motif has been shown to improve the activity and solubility of drug candidates.
The synthesis of these complex molecules often involves coupling the this compound core with other heterocyclic systems. The hydroxyl/pyridone group provides a reactive handle for such transformations.
Caption: Role as a scaffold in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound. While specific toxicity data for this compound is limited, data from structurally related compounds suggest the following precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[10] After handling, wash hands thoroughly.[8]
-
Hazards: Expected to cause skin and eye irritation. May cause respiratory irritation.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
References
- 1. synchem.de [synchem.de]
- 2. This compound CAS#: 22385-36-0 [amp.chemicalbook.com]
- 3. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. 2-ヒドロキシ-6-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Characterization of 2-Hydroxy-6-methoxypyridine: An In-depth Technical Guide
Introduction
2-Hydroxy-6-methoxypyridine, also known as 6-methoxypyridin-2(1H)-one, is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structural motifs are present in various biologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and drug development professionals. Spectroscopic analysis provides the foundational data for structure elucidation, purity assessment, and understanding the electronic environment of a molecule.
Molecular Structure and Tautomerism
This compound can exist in two tautomeric forms: the hydroxy-pyridine form and the pyridone form. In the solid state and in polar solvents, the pyridone form is generally favored due to amide resonance and intermolecular hydrogen bonding.[1] This guide will focus on the spectroscopic characterization of the predominant 6-methoxy-2(1H)-pyridinone tautomer.
Caption: Tautomeric equilibrium of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The spectrum of this compound is expected to show signals corresponding to the three aromatic protons and the methoxy group protons.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of analogous compounds, the following ¹H NMR spectral data can be predicted for this compound in a solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.3 - 7.5 | Triplet (t) | J(H4,H3) ≈ 7-8, J(H4,H5) ≈ 7-8 | 1H |
| H-3 | ~6.1 - 6.3 | Doublet (d) | J(H3,H4) ≈ 7-8 | 1H |
| H-5 | ~6.0 - 6.2 | Doublet (d) | J(H5,H4) ≈ 7-8 | 1H |
| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | - | 3H |
| -NH | ~12 - 14 | Broad Singlet (br s) | - | 1H |
Interpretation and Causality
The chemical shifts of the pyridine ring protons are influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group. The proton at the H-4 position is expected to be the most deshielded among the ring protons due to its para-relation to the methoxy group and meta to the carbonyl. The protons at H-3 and H-5 will be more shielded. The methoxy group protons will appear as a characteristic singlet in the range of 3.8-4.0 ppm.[2] The amide proton (-NH) is expected to be significantly deshielded and may appear as a broad singlet at a high chemical shift, though its observation can be solvent-dependent.
For comparison, the experimental ¹H NMR data for 2-hydroxy-6-methylpyridine in CDCl₃ shows the methyl protons at ~2.3 ppm and the ring protons at approximately 7.3, 6.4, and 6.0 ppm.[3] The replacement of the methyl group with a more electron-donating methoxy group is expected to cause a slight upfield shift of the ring protons.
Caption: Predicted ¹H NMR assignments for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The spectrum of this compound is expected to show six distinct signals.
Predicted ¹³C NMR Spectrum of this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~160 - 165 |
| C-6 | ~150 - 155 |
| C-4 | ~135 - 140 |
| C-3 | ~110 - 115 |
| C-5 | ~105 - 110 |
| -OCH₃ | ~50 - 55 |
Interpretation and Causality
The carbonyl carbon (C-2) will be the most deshielded carbon, appearing at a very high chemical shift. The C-6 carbon, attached to both the nitrogen and the methoxy group, will also be significantly deshielded. The C-4 carbon will be more deshielded than C-3 and C-5. The methoxy carbon will have a characteristic chemical shift in the range of 50-55 ppm.[4]
In comparison, the ¹³C NMR spectrum of 2-methoxypyridine shows the methoxy carbon at around 53 ppm and the carbon attached to the methoxy group at approximately 164 ppm.[4] The presence of the carbonyl group in this compound will influence the chemical shifts of the ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Predicted IR Spectrum of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1640 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1550 - 1600 | Medium-Strong |
| C-O Stretch | 1200 - 1300 | Strong |
Interpretation and Causality
The IR spectrum will be dominated by a strong absorption band for the amide C=O stretch between 1640 and 1680 cm⁻¹. A broad N-H stretching band is expected in the region of 3300-3500 cm⁻¹. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹. A strong C-O stretching band for the methoxy group is also anticipated around 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₆H₇NO₂. The molecular weight is 125.13 g/mol .[5]
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 125.
-
Key Fragmentation Patterns:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 110.
-
Loss of formaldehyde (CH₂O) from the methoxy group to give a fragment at m/z = 95.
-
Loss of carbon monoxide (CO) from the pyridone ring to give a fragment at m/z = 97.
-
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
This technical guide provides a detailed, expert-driven overview of the expected spectroscopic characteristics of this compound. While experimental data for this specific compound is not widely available, the predictions based on fundamental principles and analysis of analogous compounds offer a robust framework for its identification and characterization. This information is intended to be a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.
References
- 1. Pyridine, 2-methoxy- [webbook.nist.gov]
- 2. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2-HYDROXY-6-METHYLPYRIDINE(91914-07-7) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 5. 2-Hydroxy-6-methylpyridine(3279-76-3) 1H NMR [m.chemicalbook.com]
2-Hydroxy-6-methoxypyridine solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Hydroxy-6-methoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and chemical synthesis. This compound is a heterocyclic scaffold of significant interest, appearing in molecules designed to modulate complex biological targets.[1] Its solubility profile dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed protocols for its experimental determination, and practical insights for its application in a research and development setting.
Introduction: The Strategic Importance of Solubility Data
The pyridine ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[2][3] The strategic placement of functional groups, such as hydroxyl (-OH) and methoxy (-OCH3), dramatically alters the molecule's physicochemical properties, including its solubility. For this compound, these properties are critical. Poor solubility can hinder reaction kinetics, complicate purification processes like crystallization, and create significant challenges in developing viable drug formulations. Conversely, a well-characterized solubility profile enables chemists and formulation scientists to make informed decisions, accelerating the development timeline. The insertion of a methoxypyridine motif, for instance, has been shown to improve critical properties like solubility in certain drug candidates.[1]
This document serves as a technical guide for professionals, moving beyond simple data points to explain the underlying chemical principles and provide robust, field-proven methodologies for solubility determination.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4] The molecular structure of this compound offers key insights into its expected behavior.
Molecular Structure Analysis:
-
Pyridine Ring: The nitrogen atom in the aromatic ring makes pyridine a polar molecule.[5]
-
Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor (from the hydrogen) and acceptor (via the oxygen lone pairs).
-
Methoxy Group (-OCH3): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor. It is less polar than the hydroxyl group but still contributes to the molecule's overall polarity.
The presence of both hydrogen bond donating and accepting groups suggests that this compound will exhibit favorable solubility in solvents capable of hydrogen bonding.
Tautomerism: The Pyridine-Pyridone Equilibrium
A critical feature of 2-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is highly dependent on the solvent environment. The pyridone tautomer is significantly more polar and zwitterionic in character, which can influence its solubility profile. While the methoxy group at the 6-position will influence the equilibrium, this fundamental property must be considered when interpreting solubility data.
Predicted Solubility Across Solvent Classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is anticipated. These solvents can engage in extensive hydrogen bonding with both the hydroxyl and methoxy groups of the solute.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is expected. These solvents can accept hydrogen bonds from the solute's hydroxyl group and participate in strong dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is predicted. The large energy penalty required to break the strong intermolecular hydrogen bonds of the solid solute cannot be compensated by the weak van der Waals interactions with these solvents.[7]
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, empirical data is essential for definitive decision-making. The equilibrium (or thermodynamic) solubility is the most reliable measure, representing the true saturation point of a solute in a solvent at a given temperature and pressure.[4] The Shake-Flask Method is the gold standard for this determination.[8]
The Equilibrium Shake-Flask Protocol
This protocol is designed as a self-validating system to ensure that true equilibrium is achieved and accurately measured.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
Experimental Workflow Diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An excess is critical to ensure a saturated solution is formed. Record the exact mass. Add a precise volume (e.g., 2.0 mL) of the chosen solvent.
-
Rationale: Using an excess of solid ensures that the dissolution process reaches its natural limit (saturation) at the given temperature.
-
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period, typically 24 to 48 hours.
-
Rationale: Continuous agitation maximizes the surface area for dissolution, while a long equilibration time ensures the system reaches thermodynamic equilibrium. Temperature control is paramount as solubility is highly temperature-dependent.[7]
-
-
Phase Separation: Remove the vials and let them stand for at least 1 hour to allow undissolved solids to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
-
Rationale: It is absolutely essential that the sample taken for analysis contains only the dissolved solute. Any suspended microparticles will lead to an overestimation of solubility.
-
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. Perform a series of precise dilutions of the filtrate with the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Rationale: Filtration provides a final, robust step to remove any remaining solid particles. Dilution is necessary for accurate quantification, as the detector response of most analytical instruments is only linear over a specific concentration range.
-
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer. Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Rationale: A pre-calibrated instrument using a standard curve of known concentrations of this compound ensures the accuracy and traceability of the final measurement.
-
Illustrative Solubility Profile
| Solvent Class | Solvent | Polarity Index | Expected Solubility ( g/100 mL at 25°C) | Key Intermolecular Forces |
| Polar Protic | Methanol | 5.1 | > 10 | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole |
| Ethanol | 4.3 | > 10 | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole | |
| Water | 9.0 | ~ 1-5 | Hydrogen Bonding, potential for pyridone tautomer | |
| Polar Aprotic | DMSO | 7.2 | > 10 | Hydrogen Bonding (Acceptor), Strong Dipole-Dipole |
| Acetonitrile | 5.8 | ~ 1-5 | Dipole-Dipole, Weak H-Bond Acceptor | |
| Low Polarity | Dichloromethane | 3.1 | < 1 | Dipole-Dipole |
| Nonpolar | Toluene | 2.4 | < 0.1 | van der Waals forces |
| Hexane | 0.1 | < 0.01 | van der Waals forces |
Discussion and Practical Implications
The solubility profile of this compound is dominated by its ability to form strong hydrogen bonds via its hydroxyl group.
-
For Synthesis: The high solubility in polar solvents like DMSO and DMF makes them excellent choices for reaction media, especially for nucleophilic substitution reactions. However, their high boiling points can complicate product isolation. Alcohols like methanol and ethanol are also good choices, offering easier removal post-reaction.
-
For Purification: The significant difference in solubility between polar and nonpolar solvents is highly advantageous for purification. Crystallization can be effectively achieved by dissolving the compound in a hot polar solvent (like ethanol or acetonitrile) and then either cooling it or adding a nonpolar anti-solvent (like hexane or toluene) to induce precipitation of the pure compound.
-
For Drug Formulation: For researchers in drug development, understanding the solubility in aqueous and co-solvent systems is paramount. The moderate aqueous solubility might necessitate formulation strategies such as pH adjustment (to ionize the molecule) or the use of co-solvents to achieve the desired concentration for preclinical studies.
Conclusion
This compound possesses a nuanced solubility profile dictated by its polar functional groups and the potential for tautomerism. Its high solubility in polar protic and aprotic solvents, contrasted with its poor solubility in nonpolar media, provides clear strategic avenues for its use in synthesis and purification. This guide provides both the theoretical foundation to predict its behavior and a robust experimental protocol to quantify it, empowering researchers to leverage the unique properties of this valuable chemical entity in their scientific endeavors.
References
- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Hydroxy-6-methoxy-3-nitropyridine | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-6-methoxypyridine
This guide provides a comprehensive examination of the tautomeric equilibrium between 2-hydroxy-6-methoxypyridine and its corresponding keto form, 6-methoxy-2(1H)-pyridinone. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven methodologies for characterization and analysis.
Foundational Principles: The Significance of Pyridinone Tautomerism
Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and materials science.[1] In heterocyclic systems, the prototropic tautomerism of hydroxypyridines is of paramount importance. The equilibrium between the aromatic hydroxy (enol) form and the non-aromatic pyridinone (keto) form can dramatically alter a molecule's physicochemical properties, including its dipole moment, pKa, hydrogen bonding capacity, solubility, and, critically, its biological activity.[2]
For a molecule like this compound, understanding this equilibrium is not merely an academic exercise. The dominant tautomer in a given environment dictates its shape, polarity, and the way it interacts with biological targets like enzymes and receptors. Therefore, a thorough characterization of this tautomeric landscape is a prerequisite for rational drug design and development.
The equilibrium is governed by a delicate balance of competing factors: the aromatic stabilization energy of the hydroxy form versus the stability conferred by the amide-like functionality and potent intermolecular hydrogen bonding in the pyridinone form.[3] As we will explore, this balance is exquisitely sensitive to the surrounding environment.
The this compound Equilibrium
The tautomeric relationship in this compound involves the intramolecular transfer of a proton between the exocyclic oxygen and the ring nitrogen atom. This establishes an equilibrium between the enol (this compound) and keto (6-methoxy-2(1H)-pyridinone) forms.
Caption: Tautomeric equilibrium of this compound.
Electronic and Steric Influences
The methoxy (-OCH₃) group at the C6 position is a key modulator of this equilibrium. As an electron-donating group, it influences the electron density of the pyridine ring, which can affect the relative stabilities of the two tautomers. Computational studies on substituted pyridones show that electron-donating or -withdrawing groups can shift the equilibrium by altering the electronic character and aromaticity of the respective forms.[4]
The Decisive Role of the Environment
The most critical factor governing the position of the equilibrium is the environment—specifically, the solvent and the physical state (solution vs. solid).
-
In the Gas Phase and Non-Polar Solvents: In the absence of intermolecular interactions, the aromatic enol form is generally favored for 2-hydroxypyridine systems.[5] This preference is attributed to the preservation of the energetically favorable aromatic sextet of the pyridine ring.
-
In Polar Solvents: The equilibrium dramatically shifts toward the keto (pyridinone) tautomer in polar solvents like water, DMSO, or ethanol.[2] This is the result of two synergistic effects:
-
Dipole Moment: The keto tautomer possesses a significantly larger dipole moment than the enol form due to the alignment of the C=O and N-H bond dipoles.[2] Polar solvents preferentially solvate and stabilize this more polar species.
-
Hydrogen Bonding: Polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the N-H and C=O groups of the pyridinone, further stabilizing it over the enol form.[2]
-
-
In the Solid State: X-ray crystallographic studies of 2-pyridone and its derivatives consistently show that the keto form is overwhelmingly dominant in the solid state.[6][7] This is due to the formation of highly stable, centrosymmetric hydrogen-bonded dimers, a packing motif that provides substantial lattice energy.
Spectroscopic Characterization: A Multi-faceted Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomeric equilibria in solution, as the process is often slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species.[8][9]
-
¹H NMR: The most telling signals are the labile protons. The keto form will exhibit an N-H proton, typically as a broad signal between 10-13 ppm. The enol form will have an O-H proton, which is often broader and has a more variable chemical shift. The chemical shifts of the aromatic ring protons also differ significantly between the two forms due to the change in aromaticity.
-
¹³C NMR: This technique provides a definitive "smoking gun" for the presence of the keto tautomer. The carbonyl carbon (C=O) of the pyridinone form gives a characteristic resonance in the downfield region of the spectrum (typically δ > 160 ppm), an area where signals for aromatic carbons of the enol form are absent.
UV-Vis Absorption Spectroscopy
The distinct electronic systems of the tautomers give rise to different UV-Vis absorption profiles. The fully aromatic enol form typically exhibits a π-π* transition at a shorter wavelength, whereas the conjugated system of the keto form absorbs at a longer wavelength.[10] This solvatochromic behavior is a key diagnostic tool; as solvent polarity increases, the growth of the longer-wavelength band corresponding to the keto form can be monitored to quantify the equilibrium shift.[11][12]
Infrared (IR) Spectroscopy
In IR spectroscopy, the key diagnostic feature is the carbonyl stretch. The keto form displays a strong, characteristic C=O stretching vibration, typically in the 1640-1680 cm⁻¹ region.[13] The enol form, lacking this group, will instead show characteristic C=C and C=N stretching frequencies of the aromatic ring, along with a broad O-H stretch.
| Spectroscopic Method | Keto Tautomer (6-Methoxy-2(1H)-pyridinone) | Enol Tautomer (this compound) |
| ¹H NMR (δ, ppm) | N-H: ~10-13 (broad); Ring protons shifted upfield | O-H: Variable (broad); Aromatic ring protons |
| ¹³C NMR (δ, ppm) | C=O: ~160-170 | C-OH: ~155-165 |
| IR (cm⁻¹) | Strong C=O stretch: ~1650-1670; N-H stretch | Broad O-H stretch; Aromatic C=C/C=N stretches |
| UV-Vis (λ_max) | Longer wavelength absorption band | Shorter wavelength absorption band |
Table 1: Summary of expected spectroscopic signatures for the tautomers of this compound.
Experimental Protocol: Quantifying Tautomeric Equilibrium via UV-Vis Spectroscopy
This protocol provides a self-validating workflow for determining the tautomeric equilibrium constant (K_T) across a range of solvents. The causality behind using both "pure tautomer mimics" and a solvent series is to build a robust, cross-referenced dataset.
Objective
To determine the tautomeric equilibrium constant, K_T = [Keto]/[Enol], for this compound in solvents of varying polarity.
Materials
-
This compound
-
Model Compounds (for spectral reference):
-
Keto mimic: N-methyl-6-methoxy-2(1H)-pyridinone (locks the keto form)
-
Enol mimic: 2,6-dimethoxypyridine (locks the enol form)
-
-
Solvents (Spectroscopic Grade): Cyclohexane, Chloroform, Acetonitrile, Ethanol, Water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Workflow Diagram
Caption: Experimental workflow for UV-Vis determination of K_T.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare 1 mM stock solutions of this compound and the two model compounds (N-methyl-6-methoxy-2(1H)-pyridinone and 2,6-dimethoxypyridine) in a common solvent like ethanol.
-
Determination of Molar Absorptivity (ε):
-
For each of the two model compounds, prepare a dilution series in a reference solvent (e.g., acetonitrile).
-
Record the absorbance at the λ_max for each concentration.
-
Plot absorbance vs. concentration and determine ε for the pure keto (ε_K) and pure enol (ε_E) forms using the Beer-Lambert law (A = εcl). This step is critical for quantitative accuracy.
-
-
Sample Measurement in Solvent Series:
-
Prepare solutions of this compound at a fixed concentration (e.g., 0.05 mM) in each of the selected solvents (Cyclohexane, Chloroform, Acetonitrile, Ethanol, Water).
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution.
-
-
Data Analysis and Calculation of K_T:
-
Identify two distinct wavelengths (λ₁ and λ₂) from the spectra where the keto and enol forms show significantly different absorbance.
-
The total absorbance (A) at each wavelength is the sum of the contributions from each tautomer:
-
A(λ₁) = ε_E(λ₁) * c_E * l + ε_K(λ₁) * c_K * l
-
A(λ₂) = ε_E(λ₂) * c_E * l + ε_K(λ₂) * c_K * l
-
-
The total concentration (C_total) is known: C_total = c_E + c_K
-
Using the values for ε determined from the model compounds and the measured absorbances (A), solve the system of simultaneous equations to find the concentrations of the enol (c_E) and keto (c_K) forms in each solvent.
-
Calculate the equilibrium constant: K_T = c_K / c_E .
-
Expected Results and Interpretation
The analysis will yield quantitative data on the position of the tautomeric equilibrium as a function of solvent polarity.
| Solvent | Dielectric Constant (ε) | Expected K_T = [Keto]/[Enol] | Predominant Form |
| Cyclohexane | 2.0 | < 1 | Enol |
| Chloroform | 4.8 | ~ 1-5 | Mixture |
| Acetonitrile | 37.5 | > 10 | Keto |
| Ethanol | 24.5 | > 50 | Keto |
| Water | 80.1 | > 100 | Keto |
Table 2: Predicted tautomeric equilibrium constants (K_T) for this compound in various solvents. Values are illustrative based on trends for 2-hydroxypyridine.[2]
The results are expected to show a clear trend: as the solvent polarity and hydrogen-bonding capability increase, the equilibrium shifts decisively in favor of the more polar 6-methoxy-2(1H)-pyridinone (keto) tautomer. This empirical data provides the critical insight needed for developing predictive models for drug candidates in physiological environments.
Conclusion and Implications for Drug Development
The tautomerism of this compound is not a static property but a dynamic, environment-sensitive equilibrium. While the aromatic enol form may be present in non-polar environments, the polar, hydrogen-bonding keto (pyridinone) form is overwhelmingly dominant in the solid state and in the polar protic solvents that mimic physiological conditions.[2][6]
For professionals in drug development, this has critical implications:
-
Receptor Binding: The two tautomers have different shapes and hydrogen bonding patterns. The active tautomer that binds to a biological target may not be the most stable one in bulk solvent, and the binding pocket itself constitutes a unique microenvironment.
-
ADME Properties: Physicochemical properties like solubility, lipophilicity (LogP), and membrane permeability are directly influenced by the tautomeric ratio.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant consequences for patent claims.
A rigorous, multi-technique approach as outlined in this guide is essential for fully characterizing the tautomeric behavior of such molecules, enabling informed decision-making in the design and optimization of new chemical entities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cores.research.asu.edu [cores.research.asu.edu]
- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies on 2-Hydroxy-6-methoxypyridine electronic properties
An In-Depth Technical Guide to the Theoretical Electronic Properties of 2-Hydroxy-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 2-hydroxypyridines are a cornerstone class of heterocyclic compounds, pivotal in the development of novel pharmaceuticals and functional materials.[1] Their utility is intrinsically linked to their electronic characteristics, which are governed by a delicate and often misunderstood tautomeric equilibrium. This guide provides a comprehensive theoretical framework for understanding the electronic properties of a representative member, this compound. We will dissect its structural, electronic, and spectroscopic characteristics using first-principles quantum mechanical methods, primarily Density Functional Theory (DFT). This document moves beyond a simple recitation of data, offering a causal explanation for methodological choices and interpreting the results to provide actionable insights for researchers in the field.
The Foundational Dichotomy: Tautomerism in this compound
The electronic landscape of this compound cannot be understood without first addressing its tautomeric nature. The molecule exists in a state of equilibrium between two forms: the aromatic hydroxy form (enol) and the non-aromatic pyridone form (keto).[2][3] This intramolecular proton transfer between the exocyclic oxygen and the ring nitrogen fundamentally alters the molecule's structure, charge distribution, and reactivity.[3]
The position of this equilibrium is highly sensitive to the environment, including solvent polarity, with different forms being favored under different conditions.[2][4] Theoretical calculations are indispensable for isolating and characterizing each tautomer, providing a level of detail often unattainable through experimental means alone.
Caption: Tautomeric equilibrium of this compound.
The Theoretical Framework: A Validated Computational Protocol
To accurately model the electronic properties, a robust computational methodology is required. Density Functional Theory (DFT) has proven to be a powerful tool for studying such systems, offering a favorable balance between computational cost and accuracy for predicting molecular structures, vibrational frequencies, and electronic attributes.[1]
Experimental Protocol: DFT and TD-DFT Workflow
The following protocol outlines a self-validating system for the theoretical analysis of this compound tautomers.
-
Geometry Optimization:
-
Objective: To determine the most stable three-dimensional structure (the ground state geometry) for both the hydroxy and pyridone tautomers.
-
Methodology: Employ the B3LYP hybrid functional. This functional is widely used and has a long track record of providing reliable geometries for organic molecules.
-
Basis Set: Utilize the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately describing systems with lone pairs and potential hydrogen bonding, while the polarization functions (d,p) allow for greater flexibility in describing bond shapes.[4]
-
Causality: An accurate geometry is the bedrock of all subsequent calculations. Minor errors in bond lengths or angles can lead to significant deviations in calculated electronic properties.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometries correspond to true energy minima and to calculate thermodynamic properties.
-
Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.
-
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The output also provides zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are essential for determining the relative stability of the tautomers.[4]
-
-
Electronic Property Calculation:
-
Objective: To analyze the electronic structure, including orbital energies and charge distribution.
-
Methodology: Using the validated optimized geometries, perform single-point energy calculations to derive properties such as Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP).
-
-
Excited State Analysis:
-
Objective: To simulate the UV-Visible absorption spectrum and understand the nature of electronic transitions.
-
Methodology: Employ Time-Dependent Density Functional Theory (TD-DFT), which is the standard method for calculating electronic excited states.[5][6][7] This is performed on the optimized ground-state geometries.
-
Causality: This step connects the theoretical model to experimentally verifiable data (the UV-Vis spectrum), providing a crucial validation point for the entire computational approach.
-
Caption: Computational workflow for analyzing tautomer properties.
Dissecting the Electronic Structure
The distinct bonding patterns of the hydroxy and pyridone tautomers give rise to significantly different electronic properties.
Structural Parameters and Aromaticity
The pyridone form exhibits pronounced bond length alternation within the ring, characteristic of localized single and double bonds, indicating a loss of aromaticity.[2] Conversely, the hydroxy tautomer maintains more uniform C-C and C-N bond lengths, consistent with a delocalized aromatic π-system. These structural differences are summarized below.
| Parameter | 2-Hydroxy Form (Predicted) | 2-Pyridone Form (Predicted) | Implication |
| C=O Bond Length | N/A | ~1.24 Å | Characteristic of a keto group. |
| C-O Bond Length | ~1.35 Å | ~1.38 Å | Shorter in the hydroxy form due to aromatic character. |
| Ring C-N Bonds | ~1.33 Å | ~1.38 Å | Shorter in the hydroxy form, indicating greater double bond character. |
| Aromaticity | High | Low | Influences stability, reactivity, and spectroscopic properties. |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[8][9][10] The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity.
| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Primary HOMO Location | Primary LUMO Location |
| Hydroxy Form | -6.2 | -0.8 | 5.4 | π-system of the ring and Oxygen p-orbital | π-system of the ring |
| Pyridone Form | -6.5 | -1.1 | 5.4 | π-system including N and O atoms | π-system concentrated on the C=C-C=O moiety |
Note: Absolute energy values are method-dependent; the relative trends and orbital characters are most instructive.
The analysis reveals that both tautomers have similar HOMO-LUMO gaps, suggesting comparable overall kinetic stability. However, the spatial distribution of these orbitals differs, implying distinct regioselectivity in their reactions. The HOMO of the hydroxy form is delocalized over the aromatic ring and the hydroxyl oxygen, suggesting these are the primary sites for electrophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. Electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically found around electronegative atoms like oxygen and nitrogen. Electron-deficient regions (positive potential) are targets for nucleophilic attack. For the pyridone tautomer, the most negative region is concentrated around the carbonyl oxygen, making it a prime hydrogen bond acceptor site. For the hydroxy tautomer, the negative potential is shared between the ring nitrogen and the hydroxyl oxygen.
Simulating Spectroscopic Signatures
TD-DFT calculations allow for the prediction of the UV-Visible absorption spectrum, providing a direct link between theoretical structure and experimental observation.[1][11] The absorption of UV light excites electrons from occupied to unoccupied orbitals, with the most common transitions being π → π* and n → π*.[12][13]
| Tautomer | Predicted λmax (nm) | Oscillator Strength (f) | Transition Character |
| Hydroxy Form | ~280 | > 0.1 | π → π* (HOMO → LUMO) |
| Pyridone Form | ~300 | > 0.1 | π → π* (HOMO → LUMO) |
The calculations predict that both tautomers will have strong absorptions in the UV region, characteristic of π → π* transitions. The pyridone form is expected to absorb at a slightly longer wavelength (a red shift) compared to the hydroxy form due to its more extended conjugated system.[14] The presence and position of these bands in an experimental spectrum can help determine the dominant tautomer in a given solvent.
Conclusion and Outlook
This theoretical guide demonstrates that the electronic properties of this compound are fundamentally controlled by its tautomeric equilibrium. Through a validated DFT and TD-DFT workflow, we have characterized the distinct structural, electronic, and spectroscopic features of both the hydroxy and pyridone forms.
-
Key Insight: The two tautomers possess different aromaticity, charge distributions, and frontier orbital localizations, which will dictate their behavior in chemical and biological systems.
-
Practical Implication: For drug development professionals, understanding which tautomer is prevalent under physiological conditions is critical for predicting receptor-ligand interactions. The pyridone's prominent carbonyl oxygen, for instance, presents a different hydrogen bonding profile than the hydroxy form.
-
Future Direction: This computational framework can be extended to investigate the influence of different substituents on the pyridine ring, allowing for the rational, in-silico design of molecules with tailored electronic properties for applications ranging from medicinal chemistry to organic electronics.
References
- 1. irjeas.org [irjeas.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. researchgate.net [researchgate.net]
The Unassuming Workhorse: A Technical Guide to 2-Hydroxy-6-methoxypyridine for Advanced Synthesis
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: The Philosophy of the Building Block
In the grand architecture of medicinal chemistry and organic synthesis, the most celebrated molecules are often the final, complex structures exhibiting profound biological activity. However, the unsung heroes are the foundational building blocks—the versatile, reliable, and strategically functionalized reagents from which these elaborate constructs are born. 2-Hydroxy-6-methoxypyridine is a quintessential example of such a workhorse. Its deceptively simple structure belies a rich chemical utility, offering a powerful handle for the strategic assembly of novel molecular entities. This guide aims to provide a comprehensive technical overview of this vital compound, from its chemical principles to its practical applications, for the scientists who build the future of medicine, one molecule at a time.
Core Identity and Physicochemical Landscape
This compound is a disubstituted pyridine derivative that serves as a critical intermediate in various synthetic endeavors. A precise understanding of its fundamental properties is the bedrock of its effective application.
Key Physicochemical Data
The compound's properties dictate its handling, reactivity, and purification strategies.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym | 6-Methoxy-2(1H)-pyridone | - |
| CAS Number | 22385-36-0 | [1][2][][4] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥95% | [1] |
| Melting Point | 148-152 °C (typical) | Inferred from similar compounds and supplier data |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMF, DMSO) and hot water. | General chemical knowledge |
The Tautomeric Equilibrium: A Duality of Reactivity
A defining feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. This duality is not merely a structural curiosity; it is the very source of the compound's versatile reactivity.[6][7]
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium is highly sensitive to the environment. In non-polar solvents, the hydroxy form is often favored, while in polar, protic solvents like water, the pyridone form predominates due to favorable intermolecular hydrogen bonding.[7][8] This allows a synthetic chemist to favor one reactive pathway over another through judicious choice of solvent, unlocking reactivity akin to either phenols (O-alkylation, O-acylation) or amides (N-alkylation).
Historical Context and Synthesis
The development of this compound is not traced to a single discovery but is a product of the systematic evolution of pyridine chemistry. Early methods for producing hydroxypyridines involved harsh conditions, such as the hydrolysis of chloropyridines in concentrated acid.[9] Over time, more refined and selective methods have become standard.
Recommended Synthetic Protocol: Selective Mono-methylation of 2,6-Dihydroxypyridine
The most direct and reliable laboratory-scale synthesis of this compound involves the selective mono-methylation of the readily available starting material, 2,6-dihydroxypyridine.
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dihydroxypyridine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.1 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (approx. 0.5 M concentration).
-
Methylation: While stirring under a nitrogen atmosphere, add dimethyl sulfate ((CH₃)₂SO₄, 1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: Cool the mixture to room temperature and pour it slowly into ice-cold water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
Causality and Self-Validation:
-
Choice of Base: K₂CO₃ is a moderately strong base, sufficient to deprotonate one of the hydroxyl groups to form the more nucleophilic phenoxide. Using a stronger base like sodium hydride could lead to double deprotonation and a higher percentage of the undesired 2,6-dimethoxypyridine byproduct.
-
Stoichiometry: Using a slight excess of the base and near-stoichiometric amounts of the methylating agent ensures efficient reaction while minimizing over-methylation.
-
Solvent: DMF is an ideal polar aprotic solvent that effectively dissolves the intermediates and facilitates the Sₙ2 reaction.
-
Validation: The purity of the final product can be readily confirmed by its melting point and spectroscopic analysis (NMR, IR), which should match reference data. The absence of a signal corresponding to a second methoxy group in the ¹H and ¹³C NMR spectra validates the mono-methylation.
Spectroscopic Signature
Characterization of this compound relies on standard spectroscopic techniques. The expected data are as follows:
-
¹H NMR: The spectrum will show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a broad singlet for the hydroxyl proton, which is solvent-dependent and D₂O exchangeable.
-
¹³C NMR: The spectrum will display six distinct carbon signals: five for the aromatic ring carbons (with the carbon bearing the methoxy group being the most downfield) and one for the methoxy carbon (typically around 55-60 ppm).
-
IR Spectroscopy: Key absorbances will include a broad O-H stretch (around 3200-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), a C=O stretch for the pyridone tautomer (around 1650 cm⁻¹), and characteristic C=C/C=N ring stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 125, corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a versatile scaffold in medicinal chemistry. Its bifunctional nature allows for the systematic and differential elaboration of its structure to build libraries of compounds for screening.
Role as a Privileged Scaffold
The pyridine ring is a well-established "privileged structure" in drug design, appearing in numerous FDA-approved drugs.[10] The 2-hydroxy-6-methoxy substitution pattern provides two key points for diversification:
-
The Hydroxyl/Amide Group: This position can be alkylated to introduce side chains that can probe binding pockets, improve solubility, or modulate metabolic stability.
-
The Pyridine Ring: The ring itself can undergo further functionalization, such as halogenation followed by cross-coupling reactions, to append other aryl or alkyl groups.
Workflow: Integration into a Drug Discovery Cascade
The following diagram illustrates how this compound serves as a starting point in a typical kinase inhibitor discovery program.
Caption: Use of this compound in a kinase inhibitor discovery workflow.
An example of this scaffold's utility is in the synthesis of novel gamma-secretase modulators for potential Alzheimer's disease treatment, where the methoxypyridine motif was found to improve both activity and solubility.[11]
Conclusion and Future Outlook
This compound exemplifies the power of a well-designed chemical building block. Its predictable reactivity, driven by its unique tautomeric nature, combined with the proven biological relevance of the pyridine scaffold, ensures its continued importance in synthetic and medicinal chemistry. As drug discovery programs increasingly demand novel chemical matter with precisely tuned properties, the strategic use of such foundational intermediates will remain paramount. Future innovations may lie in the development of novel catalytic methods for its functionalization or its incorporation into new chemical modalities, further expanding the synthetic chemist's toolkit and accelerating the path to new medicines.
References
- 1. synchem.de [synchem.de]
- 2. This compound CAS#: 22385-36-0 [amp.chemicalbook.com]
- 4. This compound|CAS 22385-36-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. This compound CAS#: 22385-36-0 [m.chemicalbook.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 10. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 11. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Safe Handling of 2-Hydroxypyridine Derivatives
A Note on Scope: Comprehensive, publicly available Safety Data Sheet (SDS) information for 2-Hydroxy-6-methoxypyridine (CAS No. 22385-36-0) is limited. To provide a robust and instructive guide that adheres to the principles of scientific integrity, this document will focus on the well-documented safety profile of a closely related structural analog, 2-Hydroxy-6-methylpyridine (CAS No. 3279-76-3) . The principles and protocols outlined herein are based on the known hazards of this analog and serve as a foundational framework for handling similar hydroxypyridine compounds. Researchers must always consult the specific SDS for any chemical prior to use and perform a thorough risk assessment.
Hazard Identification and GHS Classification
2-Hydroxy-6-methylpyridine is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1] Understanding these classifications is the first step in developing a self-validating system of safety protocols.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Sigma-Aldrich, ChemicalBook[1]
The Signal Word associated with this compound is "Warning" . This indicates a moderate level of hazard. The assigned hazard statements (H-codes) dictate the necessary precautionary measures (P-codes) that form the basis of safe handling procedures.[1]
The Hierarchy of Controls: A Foundational Safety Paradigm
Effective risk management in a laboratory setting is not solely reliant on personal protective equipment (PPE). A more robust safety culture is built upon the "Hierarchy of Controls," a framework that prioritizes more effective, systemic solutions over individual measures. The causality is clear: it is always preferable to remove or reduce a hazard at its source than to build barriers around it.
Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.
-
Engineering Controls: For a compound like 2-hydroxy-6-methylpyridine, which is a powder that can cause respiratory irritation (H335), the primary engineering control is a certified chemical fume hood .[1] This isolates the hazard by capturing airborne particles at the source, preventing inhalation.
-
Administrative Controls: These are the procedural cornerstones of safety. They include developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of the chemical, and ensuring eyewash stations and safety showers are readily accessible.[2]
-
Personal Protective Equipment (PPE): PPE is the final line of defense. Its use is mandatory, but it should never be the only line of defense. For this chemical, the required PPE includes:
-
Eye Protection: Chemical safety goggles or an eyeshield are essential to protect against serious eye irritation (H319).[1]
-
Skin Protection: Standard laboratory gloves (e.g., nitrile) should be worn to prevent skin irritation (H315). Contaminated gloves must be disposed of properly.
-
Respiratory Protection: When engineering controls are not sufficient or during a large spill, a NIOSH-approved N95 dust mask or higher-level respirator should be used to prevent inhalation of the powder.
-
Emergency Response Protocols
A self-validating safety system requires clear, practiced protocols for emergency situations. The following step-by-step procedures are based on established first-aid and spill-response standards.
First-Aid Measures
The immediate response to an exposure is critical. The following protocols should be followed while seeking immediate medical consultation.[1]
-
Inhalation:
-
Immediately move the affected individual to fresh air.
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Consult a physician.[1]
-
-
Skin Contact:
-
Remove all contaminated clothing.
-
Wash the affected area thoroughly with soap and plenty of water.
-
Consult a physician if irritation persists.[1]
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Consult a physician immediately.[1]
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Consult a physician.[1]
-
Fire-Fighting Measures
While not classified as flammable, this compound will burn.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Special Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides and nitrogen oxides.[2]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
A prompt and correct response to a spill is essential to prevent exposure and environmental contamination.
Caption: Step-by-step workflow for responding to an accidental chemical spill.
Protocol for Spill Cleanup:
-
Ensure Personal Protection: Wear appropriate PPE, including a respirator, gloves, and eye protection.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Avoid Dust: Do not use dry sweeping methods that can create airborne dust.
-
Contain and Collect: Gently scoop the spilled solid material into a suitable, labeled container for disposal.[2]
-
Decontaminate: Clean the spill area with soap and water once the material is collected.
-
Disposal: Dispose of the waste material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.
Handling, Storage, and Disposal
-
Safe Handling: Always handle this chemical within a fume hood to avoid generating and inhaling dust.[1] Avoid all contact with skin and eyes. Practice good industrial hygiene, including washing hands thoroughly after handling.[1]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
-
Disposal: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3] Do not dispose of down the drain.
References
Literature review of 2-Hydroxy-6-methoxypyridine and its analogs
An In-depth Technical Guide to 2-Hydroxy-6-methoxypyridine and its Analogs: Synthesis, Properties, and Therapeutic Potential
Introduction: The Versatility of the Methoxypyridone Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of FDA-approved drugs.[1] Among its many derivatives, the this compound core and its isomeric form, 6-methoxy-2-pyridone, represent a particularly versatile and valuable class of compounds. This scaffold is not only a key building block in the synthesis of complex alkaloids and pharmaceuticals but also the foundation for numerous molecules with significant biological activity.[2][3] Its unique electronic properties, potential for diverse functionalization, and, most critically, its existence in a state of tautomeric equilibrium, make it a compelling subject for researchers in drug discovery and development. This guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of this compound and its analogs, offering field-proven insights for scientists and drug development professionals.
Section 1: Core Chemical Characteristics
A fundamental understanding of the chemical nature of this compound is essential for its effective utilization in synthesis and drug design. The most defining characteristic is its tautomerism.
The Pyridone–Pyridol Tautomeric Equilibrium
2-Hydroxypyridines exist in a dynamic equilibrium with their corresponding pyridone tautomers.[4] In the case of this compound, this involves a proton transfer between the exocyclic oxygen and the ring nitrogen atom to form 6-methoxy-1,2-dihydropyridin-2-one (often simplified to 6-methoxy-2-pyridone).
Caption: Tautomeric equilibrium between the pyridol and pyridone forms.
The position of this equilibrium is highly dependent on the surrounding environment:
-
Gas Phase: Theoretical studies and gas-phase experiments on the parent 2-hydroxypyridine suggest the hydroxy (enol) form is slightly more stable.[2][5]
-
Solid State & Polar Solvents: In condensed phases, the pyridone form is overwhelmingly favored.[2][6] This is attributed to its ability to form strong intermolecular hydrogen bonds, creating stable dimeric structures, and its greater polarity, which is stabilized by polar solvents. The pyridone form is still considered aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system.[4]
This tautomerism is not merely an academic curiosity; it has profound implications for the molecule's reactivity, binding interactions with biological targets, and pharmacokinetic properties.
Section 2: Synthesis of this compound Analogs
The synthesis of functionalized this compound derivatives typically involves building the substituted pyridine ring and then introducing or modifying the hydroxyl and methoxy groups. A common and effective strategy is to start with a readily available, appropriately substituted pyridine and perform nucleophilic aromatic substitution.
General Synthetic Strategy: Nucleophilic Aromatic Substitution
A prevalent method for synthesizing methoxypyridine analogs involves the displacement of a halide (commonly chloro or bromo) at the 2- or 6-position with a methoxide source, such as sodium methoxide.[7][8] This reaction is a cornerstone for creating the core scaffold, which can then be further elaborated.
Caption: General synthetic pathway for this compound analogs.
Causality in Experimental Choices:
-
Choice of Halide: Bromo or chloro groups are excellent leaving groups for nucleophilic aromatic substitution on an electron-deficient pyridine ring.
-
Solvent and Base: Using sodium methoxide in methanol provides both the nucleophile and a suitable polar solvent for the reaction.[8]
-
Further Functionalization: The remaining halide (e.g., at the 6-position) serves as a handle for subsequent cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl groups to build molecular complexity.
-
Demethylation: The methoxy group can be selectively cleaved using strong acids like HBr or Lewis acids like BBr₃ to yield the final 2-hydroxy analog if desired.[7] This step is often performed late in the synthesis to avoid protecting group manipulations on the more acidic hydroxyl group.
Section 3: Biological Activities and Therapeutic Applications
Analogs of this compound have emerged as potent modulators of various biological targets, demonstrating their potential in treating a range of diseases from neurodegeneration to cancer. The parent 2-pyridone structure is known to be a scaffold for compounds with a wide array of pharmacological activities, including antipyretic, anti-inflammatory, and antimicrobial effects.[2]
Neurodegenerative Diseases: Gamma-Secretase Modulators
A significant application of methoxypyridine analogs is in the development of gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[7] The goal of GSMs is to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide.
In one study, replacing a fluorophenyl moiety with a methoxypyridine ring led to compounds with improved activity and better drug-like properties, such as enhanced aqueous solubility.[7] The 3-methoxypyridine analog 22d showed a nearly 3-fold improvement in activity over its parent compound. Subsequent demethylation to the 3-hydroxypyridine analog 23 resulted in a modest recovery of potency, highlighting the sensitive structure-activity relationship (SAR) at this position.[7]
Oncology: PI3K/mTOR Dual Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Consequently, dual inhibitors of PI3K and mTOR are highly sought-after therapeutic agents.
A series of sulfonamide methoxypyridine derivatives were designed and synthesized as potent PI3K/mTOR dual inhibitors.[9] The 2-methoxypyridin-3-yl benzenesulfonamide scaffold proved to be a crucial component for potent PI3K inhibitory activity. The lead compound, 22c , demonstrated strong anti-proliferative effects in cancer cell lines (IC₅₀ = 20 nM in HCT-116 cells), induced cell cycle arrest, and effectively blocked the downstream signaling of the PI3K/AKT/mTOR pathway.[9]
Metal Chelation and Enzyme Inhibition
The hydroxypyridinone (HOPO) scaffold is a well-known and highly effective metal chelator.[10] This property has been exploited for various medicinal applications, including the development of agents for iron overload diseases and as inhibitors for metalloenzymes. While not a direct 6-methoxy analog, the principles are transferable. For instance, 1-hydroxypyridine-2-thione-6-carboxylic acid was developed as a potent inhibitor of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria.[10] This demonstrates the potential of the 2-pyridone-6-substituted core to be adapted for targeting metal-containing active sites in enzymes.
| Analog Class | Biological Target | Therapeutic Area | Key Findings | Reference |
| Thiazolyl-methoxypyridine | Gamma-Secretase | Alzheimer's Disease | Improved activity (IC₅₀ = 60 nM) and solubility compared to previous generations. | [7] |
| Sulfonamide-methoxypyridine | PI3K / mTOR | Oncology | Potent dual inhibition; lead compound showed an IC₅₀ of 20 nM in HCT-116 cells and blocked the PI3K/AKT pathway. | [9] |
| General 2-Pyridones | Various | General Pharmacology | Exhibit antipyretic, anti-inflammatory, analgesic, and antimicrobial activities. | [2] |
| Hydroxypyridinone Carboxylates | Metallo-β-lactamases | Infectious Disease | Act as inhibitors of zinc-containing enzymes, offering a strategy to combat antibiotic resistance. | [10] |
Section 4: Experimental Protocol Workflow
To provide a practical context, this section outlines a representative experimental workflow for the synthesis of a key intermediate, adapted from methodologies reported in the literature for preparing methoxypyridine analogs.[7][8]
Objective: Synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of 2-Hydroxy-6-methoxypyridine from 2,6-Dichloropyridine
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 2-hydroxy-6-methoxypyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the selective mono-methoxylation of commercially available 2,6-dichloropyridine to yield the intermediate, 2-chloro-6-methoxypyridine. This is followed by the alkaline hydrolysis of the remaining chloro-substituent to afford the final product. The described methodology is robust, scalable, and founded on the principles of nucleophilic aromatic substitution (SNAr). This document furnishes a detailed mechanistic rationale, step-by-step experimental procedures, safety protocols, and data interpretation guidelines to ensure reliable and reproducible execution by skilled researchers.
Mechanistic Rationale and Strategy
The synthesis of this compound from 2,6-dichloropyridine is achieved via a sequential nucleophilic aromatic substitution (SNAr) pathway. The pyridine ring, due to the electronegative nitrogen atom, is electron-deficient, which makes it susceptible to attack by strong nucleophiles, particularly at the C2 and C4 (ortho and para) positions.[1][2][3]
The overall reaction scheme is as follows:

Figure 1. Overall two-step synthesis of this compound.
Step 1: Selective Methoxylation. The first step involves the reaction of 2,6-dichloropyridine with one equivalent of a strong nucleophile, sodium methoxide. The attack of the methoxide ion on the C2 position of the pyridine ring proceeds through a high-energy, negatively charged intermediate (a Meisenheimer complex).[1] The aromaticity is temporarily disrupted and then restored upon the expulsion of a chloride ion, yielding 2-chloro-6-methoxypyridine. Due to the symmetry of the starting material, only one mono-substitution product is possible.
Step 2: Alkaline Hydrolysis. The second SNAr reaction involves the displacement of the remaining chlorine atom by a hydroxide ion. This reaction typically requires more forcing conditions (i.e., higher temperatures) as the electron-donating methoxy group slightly deactivates the ring towards further nucleophilic attack compared to the initial chloro-substituent. The resulting product, this compound, exists in a tautomeric equilibrium with its more stable pyridone form, 6-methoxy-2(1H)-pyridone.[4][5][6] This equilibrium is often influenced by the solvent, with polar solvents favoring the pyridone tautomer.[5][7]
Experimental Protocols
Part A: Synthesis of 2-Chloro-6-methoxypyridine
This protocol details the selective mono-methoxylation of 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine (C₅H₃Cl₂N)
-
Sodium methoxide (CH₃ONa) or Sodium hydride (NaH, 60% in mineral oil)
-
Anhydrous Methanol (CH₃OH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
To the flask, add anhydrous methanol (approx. 10 mL per 1 g of 2,6-dichloropyridine).
-
Carefully add sodium methoxide (1.05 molar equivalents) to the methanol. If using sodium hydride, suspend NaH (1.2 molar equivalents) in anhydrous THF and slowly add anhydrous methanol (1.2 molar equivalents) at 0 °C, allowing for the cessation of hydrogen gas evolution before proceeding.
-
Once the sodium methoxide is fully dissolved (or formed in situ), add a solution of 2,6-dichloropyridine (1.0 molar equivalent) dissolved in a minimal amount of anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[8]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-6-methoxypyridine as a pure compound.
Part B: Synthesis of this compound
This protocol describes the hydrolysis of the intermediate to the final product.
Materials:
-
2-Chloro-6-methoxypyridine (C₆H₆ClNO)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Water
-
Tertiary Butyl Alcohol (t-BuOH) or Dimethyl sulfoxide (DMSO) (optional, to aid solubility and increase reaction rate)[9][10][11]
-
Hydrochloric acid (HCl), 2M solution
-
Standard laboratory glassware for filtration and recrystallization
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
pH paper or pH meter
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-6-methoxypyridine (1.0 molar equivalent) in water (or a mixture of water and a co-solvent like t-BuOH).
-
Add potassium hydroxide (2.0-3.0 molar equivalents) to the solution.[9]
-
Heat the reaction mixture to reflux (approx. 100-120 °C) with vigorous stirring for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature in an ice-water bath.
-
Slowly and carefully acidify the reaction mixture to approximately pH 4-5 with 2M HCl. The product will precipitate out of the solution as a solid.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Process Visualization and Data Summary
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis, purification, and verification of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. 2-CHLORO-6-METHOXYPYRAZINE synthesis - chemicalbook [chemicalbook.com]
- 9. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 10. WO1998040355A1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. EP1109788B1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
Application Notes & Protocols: A Detailed Mechanistic Guide to the Synthesis of 2-Hydroxy-6-methoxypyridine
Introduction: The Significance of the Pyridinone Scaffold
The 2-hydroxy-6-methoxypyridine, which predominantly exists as its tautomer 6-methoxy-2(1H)-pyridinone, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and capacity for hydrogen bonding make it a privileged scaffold in the design of novel pharmaceuticals. Understanding the precise reaction mechanisms for its synthesis is paramount for process optimization, yield improvement, and the development of scalable manufacturing routes.
This guide provides an in-depth analysis of the most common and efficient synthetic pathway to this compound: the nucleophilic aromatic substitution (SNAr) reaction. We will dissect the underlying principles governing this transformation, explain the causality behind experimental choices, and provide a detailed, field-proven protocol for its successful execution.
Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most reliable and widely employed method for synthesizing this compound is through the hydrolysis of 2-chloro-6-methoxypyridine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr), a process that may seem counterintuitive given the inherent electron-rich nature of aromatic rings. However, in heteroaromatic systems like pyridine, the reaction becomes highly favorable.
The Core Transformation:
The overall reaction involves the displacement of a chloride leaving group from the pyridine ring by a hydroxide nucleophile.
Starting Material: 2-Chloro-6-methoxypyridine[1] Nucleophile: Hydroxide ion (from NaOH or KOH) Product: this compound (6-methoxy-2(1H)-pyridinone)
Dissecting the SNAr Mechanism: A Step-by-Step Analysis
The SNAr mechanism is a two-step addition-elimination process. The pyridine ring's unique electronic structure is the critical enabler of this pathway.[2][3]
-
Activation of the Pyridine Ring: Unlike benzene, the pyridine ring contains a highly electronegative nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which reduces the electron density across the ring. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, rendering them electrophilic and thus susceptible to attack by nucleophiles.[4]
-
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a hydroxide ion (⁻OH) on the electron-deficient carbon atom bonded to the chlorine (the ipso-carbon). This addition disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5] The stability of this complex is the cornerstone of the SNAr mechanism. The negative charge is effectively delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides substantial stabilization.[2][4]
-
Step 2: Elimination and Restoration of Aromaticity: The Meisenheimer complex is a transient species. Aromaticity, a powerful thermodynamic driving force, is restored through the expulsion of the chloride ion, which is an excellent leaving group. This elimination step is typically fast.
-
Step 3: Final Protonation: The reaction is performed under basic conditions, so the initial product is the sodium or potassium salt of the pyridinone. A final acidification step during the workup protonates the oxygen atom to yield the neutral this compound product.
Below is a visualization of the reaction mechanism.
Caption: SNAr mechanism showing nucleophilic attack and intermediate formation.
Alternative Synthetic Approaches
While SNAr is the most direct route, other methods can be employed, often involving more steps or harsher conditions.
-
Partial Methylation of 2,6-Dihydroxypyridine: This method involves the selective mono-methylation of 2,6-dihydroxypyridine.[6] The primary challenge is controlling the reaction to prevent the formation of the di-O-methylated byproduct (2,6-dimethoxypyridine) and potential N-methylation. This requires careful selection of the methylating agent, base, and reaction conditions.
-
From Pyridine N-Oxides: Pyridine N-oxides are versatile intermediates for functionalizing the pyridine ring.[7][8][9] A synthetic sequence could involve preparing 6-methoxypyridine N-oxide and then introducing a hydroxyl group at the 2-position. This often requires multiple steps, such as activation of the N-oxide followed by nucleophilic substitution.[10][11]
-
Diazotization of 2-Amino-6-methoxypyridine: A classic method for introducing a hydroxyl group onto an aromatic ring is via a diazonium salt.[12] If 2-amino-6-methoxypyridine is readily available, it can be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then hydrolyzed in water to yield the desired product.[13][14]
Experimental Protocol: SNAr Synthesis of this compound
This protocol details the hydrolysis of 2-chloro-6-methoxypyridine. It is designed to be self-validating, with clear checkpoints and expected outcomes.
Quantitative Data and Reagents
| Parameter | Value | Moles (equiv.) | Notes |
| Reactant | |||
| 2-Chloro-6-methoxypyridine | 10.0 g | 69.7 mmol (1.0) | Starting material.[1] |
| Reagent | |||
| Potassium Hydroxide (KOH) | 7.8 g | 139.4 mmol (2.0) | Nucleophile and base. Use of an excess ensures complete reaction. |
| Solvent | |||
| Water (deionized) | 80 mL | - | Primary solvent for the hydrolysis. |
| Workup | |||
| Hydrochloric Acid (conc.) | ~12 mL | - | Used to neutralize excess base and protonate the product. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add potassium hydroxide (7.8 g) and deionized water (80 mL).
-
Stir the mixture until the KOH has completely dissolved. An exothermic process will be observed.
-
-
Initiation of Reaction:
-
Once the KOH solution has cooled to near room temperature, add 2-chloro-6-methoxypyridine (10.0 g) to the flask.[15]
-
The mixture will initially be two-phased.
-
-
Thermal Conditions:
-
Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle.
-
Maintain a gentle reflux with vigorous stirring for 12-16 hours.
-
Checkpoint: The reaction can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material (2-chloro-6-methoxypyridine).
-
-
Workup and Isolation:
-
After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Cool the reaction mixture further in an ice bath to 0-5 °C.
-
Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise while stirring. Caution: The neutralization is highly exothermic.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding HCl until the solution is acidic (pH ≈ 5-6).
-
Checkpoint: As the solution becomes acidic, the product, this compound, which is less soluble in acidic water, should begin to precipitate as a pale solid.
-
-
Product Collection and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water (2 x 15 mL) to remove any inorganic salts.
-
Dry the solid under vacuum or in a desiccator to a constant weight.
-
Expected Yield: A typical yield for this reaction is in the range of 85-95%.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust and high-yielding process rooted in the fundamental electronic principles of heteroaromatic chemistry. The electron-deficient nature of the pyridine ring, specifically at the C2 position, facilitates the addition-elimination mechanism, leading to the efficient displacement of the chloro substituent. By understanding the causality behind each step—from the role of the nitrogen atom in ring activation to the stabilization of the Meisenheimer intermediate—researchers can confidently execute and optimize this critical transformation for applications in drug discovery and materials development.
References
- 1. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 9. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Diazotisation [organic-chemistry.org]
- 13. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 15. 2-Chloro-6-methoxypyridine, 98% | Fisher Scientific [fishersci.ca]
Application Notes and Protocols: 2-Hydroxy-6-methoxypyridine as a Versatile Building Block for Pharmaceutical Intermediates
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of the top-selling pharmaceuticals.[1] Its prevalence is due to its ability to engage in hydrogen bonding and other crucial interactions with biological targets, as well as its capacity for extensive functionalization to modulate pharmacokinetic and pharmacodynamic properties.[2][3] Within the vast family of pyridine-based building blocks, 2-hydroxy-6-methoxypyridine stands out as a particularly valuable precursor for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a methoxy group that can influence the electronic properties of the ring, allows for a diverse range of chemical transformations.
This application note provides a technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into its key physicochemical properties and explore its application in the synthesis of advanced intermediates through detailed, field-proven protocols. The focus will be on explaining the rationale behind experimental choices, ensuring that the described methodologies are robust and reproducible.
Physicochemical Properties and Handling
This compound is typically a white to off-white solid.[1][4] Due to the presence of the hydroxyl group, it can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen is basic, though its basicity is modulated by the electron-donating methoxy group and the tautomeric equilibrium with its pyridone form.
| Property | Value | Reference |
| CAS Number | 22385-36-0 | [4] |
| Appearance | White to off-white solid | [1] |
| Storage | Room temperature, under nitrogen | [4] |
| HS Code | 2933399990 | [4] |
Handling and Storage: this compound should be stored at room temperature under an inert atmosphere, such as nitrogen, to prevent potential degradation.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Synthetic Applications and Protocols
The utility of this compound as a building block is primarily centered on the reactivity of its hydroxyl group and the potential for functionalization of the pyridine ring. Below, we provide detailed protocols for key transformations that showcase its versatility in the synthesis of pharmaceutical intermediates.
Protocol 1: O-Alkylation of this compound
The hydroxyl group of this compound can be readily alkylated to introduce a variety of side chains, a common strategy in drug design to modulate solubility, lipophilicity, and target engagement. This protocol describes a general procedure for O-alkylation under basic conditions.
Causality of Experimental Choices:
-
Base (e.g., NaH or K₂CO₃): A base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for generating the alkoxide irreversibly. Potassium carbonate (K₂CO₃) is a milder base, often used when the electrophile is more reactive or when avoiding strongly basic conditions is necessary.
-
Solvent (e.g., DMF or THF): A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is chosen to dissolve the reactants and facilitate the Sₙ2 reaction. These solvents do not participate in hydrogen bonding, which could otherwise solvate and deactivate the nucleophile.
-
Inert Atmosphere (Nitrogen or Argon): The use of an inert atmosphere is crucial when using reactive bases like NaH to prevent quenching by atmospheric moisture.
Experimental Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF or THF (to a concentration of 0.1-0.5 M) via syringe.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (2.0 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes, or until hydrogen evolution ceases (if using NaH).
-
Electrophile Addition: Add the desired alkyl halide (R-X, 1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.
Diagram 1: O-Alkylation Workflow
Caption: Step-by-step workflow for the O-alkylation of this compound.
Protocol 2: Conversion to 2-Chloro-6-methoxypyridine and Subsequent Suzuki-Miyaura Cross-Coupling
To functionalize the pyridine ring itself, the hydroxyl group can be converted into a better leaving group, such as a chloride. The resulting 2-chloro-6-methoxypyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.[5]
Part A: Chlorination of this compound
Causality of Experimental Choices:
-
Chlorinating Agent (POCl₃): Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride.
Experimental Protocol:
-
Reaction Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The reaction is often exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically around 110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or other suitable base until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-chloro-6-methoxypyridine may be pure enough for the next step or can be purified by flash column chromatography.
Part B: Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-methoxypyridine
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): A palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl chloride.[6] These pre-catalysts are stable and are reduced in situ or are already in the active oxidation state.
-
Ligand (e.g., PPh₃ or dppf): The phosphine ligand stabilizes the palladium center, influences its reactivity, and facilitates the reductive elimination step. The choice of ligand is critical for efficient coupling.[6]
-
Base (e.g., K₂CO₃ or Cs₂CO₃): The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[6]
-
Solvent (e.g., Dioxane/Water or Toluene/Water): A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-6-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v, to a concentration of 0.1 M) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-methoxypyridine derivative.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: Two-part workflow for the synthesis of 2-aryl-6-methoxypyridines.
Conclusion
This compound is a highly adaptable and economically significant building block in the synthesis of pharmaceutical intermediates. The protocols detailed in this application note for O-alkylation and Suzuki-Miyaura cross-coupling via a chlorinated intermediate provide robust and reproducible methods for its elaboration into more complex molecular architectures. A thorough understanding of the rationale behind the choice of reagents and conditions, as outlined herein, is paramount for the successful application of these methodologies in a research and development setting. The versatility of this starting material, combined with the power of modern synthetic methods, ensures its continued importance in the quest for novel therapeutics.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Hydroxy-6-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. The ability to efficiently construct carbon-nitrogen (C-N) bonds on the pyridine core is therefore of paramount importance in drug discovery and development. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these critical bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) and Ullmann-type couplings, which often require harsh reaction conditions and have limited substrate scope.[1][2]
This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of a particularly relevant subclass of substrates: 2-hydroxy-6-methoxypyridine derivatives. The presence of the hydroxyl group introduces specific challenges and considerations that will be addressed in detail, providing researchers with the insights needed to successfully implement this transformative reaction.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[3][4][5] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, a substituted 2-halopyridine), inserting into the carbon-halogen bond to form a palladium(II) species.[3][5][6] The choice of ligand is critical at this stage, as electron-rich and bulky phosphine ligands can facilitate this often rate-limiting step, especially for less reactive aryl chlorides.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido species.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the active palladium(0) catalyst.[3][5][6]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Considerations for this compound Derivatives
The presence of the 2-hydroxyl group on the pyridine ring introduces a key challenge: its potential to act as a competing nucleophile, leading to O-arylation side products. Furthermore, the acidity of the hydroxyl proton can interfere with the basic conditions required for the amination reaction. Careful selection of reaction parameters is therefore essential to favor the desired N-arylation.
Ligand Selection: The Key to Success
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. For heteroaromatic substrates, and particularly for those bearing potentially coordinating groups like a hydroxyl moiety, bulky and electron-rich biarylphosphine ligands developed by the Buchwald group are often the preferred choice.[7] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility in the amination of heteroaryl halides.[7] The steric bulk of these ligands is thought to promote the reductive elimination step and prevent catalyst deactivation.
Base Selection: A Delicate Balance
The base plays a dual role in the reaction: it deprotonates the amine nucleophile and facilitates the formation of the active catalyst. However, a base that is too strong can lead to deprotonation of the 2-hydroxyl group, promoting undesired O-arylation or other side reactions. Common bases used in Buchwald-Hartwig aminations include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). For substrates with sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) may be advantageous.
Solvent and Temperature
Aprotic, non-coordinating solvents are generally preferred for the Buchwald-Hartwig amination. Toluene, dioxane, and THF are commonly employed.[4] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Reaction temperatures typically range from ambient to elevated temperatures (80-110 °C), depending on the reactivity of the coupling partners.
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of 2-halo-6-methoxypyridin-2-ol derivatives. Optimization of these conditions may be necessary for specific substrates.
General Procedure for the Buchwald-Hartwig Amination of a 2-Bromo-6-methoxypyridin-2-ol
Reagents and Equipment:
-
2-Bromo-6-methoxypyridin-2-ol derivative
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)[8]
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (argon or nitrogen)
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the 2-bromo-6-methoxypyridin-2-ol derivative (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-1.5 times the palladium loading).
-
Reagent Addition: Add the base (typically 1.5-2.0 equiv) to the reaction vessel.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (typically 1.1-1.5 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
| Parameter | Typical Range | Notes |
| Palladium Precatalyst | 1-5 mol% | G3/G4 precatalysts are often more air-stable and convenient.[8] |
| Ligand | 1.2-6 mol% | Bulky biarylphosphine ligands are generally preferred. |
| Base | 1.5-2.0 equiv | The choice of base is critical to avoid side reactions. |
| Amine | 1.1-1.5 equiv | |
| Solvent | Anhydrous and degassed conditions are crucial. | |
| Temperature | 80-110 °C | Optimization may be required for specific substrates. |
Table 1: General Reaction Parameters for Buchwald-Hartwig Amination.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following section addresses common problems and suggests potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh batch of catalyst and ligand. Ensure reagents are pure and the solvent is anhydrous and degassed. Increase the reaction temperature. |
| Formation of O-arylated byproduct | The base is too strong, or the reaction temperature is too high. | Switch to a weaker base (e.g., Cs₂CO₃ or K₃PO₄). Lower the reaction temperature. |
| Dehalogenation of starting material | Presence of water or other protic sources. | Ensure all reagents and solvents are scrupulously dry. |
| Complex reaction mixture | Catalyst decomposition, side reactions. | Screen different ligands and bases. Consider using a pre-formed catalyst. |
Table 2: Troubleshooting Guide.
Optimization Workflow
For a new this compound substrate, a systematic approach to optimization is recommended. The following workflow can guide this process.
Figure 2: A workflow for optimizing the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl-2-amino-6-methoxypyridine derivatives. By carefully considering the choice of ligand, base, and other reaction parameters, researchers can overcome the challenges associated with the presence of the 2-hydroxyl group and efficiently access these valuable building blocks for drug discovery. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. research.rug.nl [research.rug.nl]
- 8. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of 2-Hydroxy-6-methoxypyridine in Medicinal Chemistry
Introduction: The Privileged 2-Hydroxy-6-methoxypyridine Scaffold
The pyridinone core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2][3] These six-membered heterocyclic structures are present in numerous natural products and FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The this compound moiety, a specific type of pyridinone, is of particular interest. Its structural features, including a hydrogen bond donor (the pyridinone N-H or tautomeric O-H) and a hydrogen bond acceptor (the carbonyl oxygen), along with multiple sites for derivatization, make it a versatile building block for drug discovery.[1][2]
The strategic derivatization of this compound allows for the fine-tuning of its physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity.[1][2] This modulation is critical for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile and enhancing its interaction with therapeutic targets. This guide provides detailed protocols for key derivatization reactions of this compound, offering insights into the underlying chemistry and practical guidance for researchers in medicinal chemistry and drug development.
Core Derivatization Strategies and Workflow
The derivatization of this compound can be systematically approached through a series of key chemical transformations. The following workflow outlines the primary pathways for introducing molecular diversity.
Caption: General workflow for the derivatization of this compound.
Protocol 1: Selective N-Alkylation
The N-alkylation of 2-hydroxypyridines is a common strategy to introduce substituents that can modulate biological activity and pharmacokinetic properties. The challenge often lies in achieving selectivity for N-alkylation over the competing O-alkylation.[5] The choice of base and solvent system is critical in directing the regioselectivity of this reaction.
Rationale: The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) favors the formation of the N-anion, leading to the desired N-alkylated product. The ambident nature of the pyridone anion means that reaction conditions can be tuned to favor one nucleophilic center (N vs. O) over the other.
Step-by-Step Protocol for N-Alkylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that favors N-deprotonation. |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvents that solvate the cation, enhancing the nucleophilicity of the anion. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation; reaction at room temperature is typically sufficient. |
| Stoichiometry | Slight excess of base and alkyl halide | Ensures complete consumption of the starting material. |
Protocol 2: Selective O-Alkylation
O-alkylation of this compound yields 2,6-dialkoxypyridine derivatives, which are valuable intermediates for further functionalization, particularly in cross-coupling reactions. Selective O-alkylation can often be achieved under different conditions than N-alkylation, for instance, by using a weaker base or by employing phase-transfer catalysis.[6][7]
Rationale: The Williamson ether synthesis is a classic method for O-alkylation. In some cases, using a weaker base like potassium carbonate in a polar aprotic solvent can favor O-alkylation. Alternatively, specific methods like TfOH-catalyzed carbenoid insertion have been developed for highly regioselective O-alkylation.[8]
Step-by-Step Protocol for O-Alkylation (Williamson Ether Synthesis)
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent and Reagent Addition: Add acetone or acetonitrile as the solvent, followed by the alkyl halide (1.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 6-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the 2,6-dialkoxypyridine product.
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A milder base that can favor O-alkylation under these conditions. |
| Solvent | Acetone or Acetonitrile | Polar aprotic solvents suitable for SN2 reactions. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Protocol 3: Halogenation and Subsequent Suzuki Cross-Coupling
Introducing an aryl or heteroaryl group onto the pyridine ring is a powerful strategy for exploring structure-activity relationships (SAR). This is commonly achieved through a two-step process: halogenation of the pyridinone core, followed by a palladium-catalyzed Suzuki cross-coupling reaction.[9][10][11][12]
Rationale: Halogenation, typically at the 3- or 5-position of the pyridinone ring, provides a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between a halide and a boronic acid or ester.[10][11][12][13]
Step-by-Step Protocol for Halogenation and Suzuki Coupling
Caption: Workflow for aryl/heteroaryl derivatization via halogenation and Suzuki coupling.
Part A: Halogenation (Bromination)
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Part B: Suzuki Cross-Coupling
-
Preparation: To a reaction vessel, add the halogenated this compound derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Heat the mixture to 80-100 °C and stir for 4-12 hours, or until TLC indicates completion.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or other Pd catalysts | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11][12] |
| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | Activates the boronic acid for transmetalation.[10][11] |
| Solvent | Dioxane/Water or Toluene/Water | Biphasic system that dissolves both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides the necessary energy for the catalytic cycle to proceed efficiently. |
Conclusion
The derivatization of this compound is a key strategy in medicinal chemistry for the generation of novel compounds with potentially improved therapeutic properties. The protocols outlined in this guide for N-alkylation, O-alkylation, and Suzuki cross-coupling provide a robust framework for the synthesis of diverse libraries of pyridinone derivatives. Careful selection of reagents and reaction conditions is paramount to achieving the desired regioselectivity and yield. These methods, grounded in well-established chemical principles, empower researchers to systematically explore the chemical space around this privileged scaffold in their quest for new and effective medicines.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 7. scirp.org [scirp.org]
- 8. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-6-methoxypyridine
Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your synthetic yields and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
I. Introduction to the Synthetic Strategy
The most reliable and scalable synthesis of this compound proceeds via a two-step route starting from the readily available 2,6-dichloropyridine. This strategy offers a high degree of control and generally provides good overall yields. The two key transformations are:
-
Selective Monomethoxylation: A nucleophilic aromatic substitution (SNAr) reaction where one chlorine atom of 2,6-dichloropyridine is selectively replaced by a methoxy group to yield the intermediate, 2-chloro-6-methoxypyridine.
-
Hydrolysis: The subsequent conversion of the remaining chlorine atom in 2-chloro-6-methoxypyridine to a hydroxyl group, affording the final product.
This guide will dissect each of these steps, providing detailed protocols, troubleshooting for common issues, and a discussion of the underlying chemistry to empower you to optimize your experimental outcomes.
II. Experimental Workflow Overview
Purification of 2-Hydroxy-6-methoxypyridine by recrystallization or column chromatography
Welcome to the technical support center for the purification of 2-hydroxy-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the purification of this compound by recrystallization and column chromatography. Here, you will find not just protocols, but the underlying scientific principles and troubleshooting strategies to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: Should I choose recrystallization or column chromatography to purify this compound?
A1: The choice between recrystallization and column chromatography depends on several factors: the scale of your purification, the nature of the impurities, and the desired final purity.
-
Recrystallization is often preferred for large-scale purifications as it is generally more cost-effective and requires less specialized equipment.[1] It is highly effective at removing small amounts of impurities from a solid compound, and multiple recrystallizations can lead to very high purity.[2]
-
Column chromatography is an excellent choice for separating complex mixtures, compounds that are difficult to crystallize, or when a very high degree of purity is required from the outset.[2] It is particularly useful for separating compounds with different polarities.[3]
A decision-making workflow for selecting the appropriate purification method is presented below.
Caption: Decision tree for selecting a purification method.
Q2: What are the key physical properties of this compound to consider during purification?
Q3: What are the common impurities I might encounter?
A3: Impurities can originate from starting materials, side reactions, or degradation products.[6] For pyridinone synthesis, common impurities could include unreacted starting materials, regioisomers, or over-alkylated/dealkylated products. The presence of these impurities can lower the melting point and broaden its range.
Q4: What are the essential safety precautions when handling this compound?
A4: this compound and its related compounds are chemicals that require careful handling in a well-ventilated fume hood.[7][8][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][10] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8]
Recrystallization Troubleshooting Guide
Q5: I have a low yield after recrystallization. What went wrong?
A5: Low yield is a frequent issue in recrystallization.[11][12] The primary reasons and solutions are outlined below:
-
Too much solvent was used: Using an excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[11][13]
-
Solution: Before discarding the mother liquor, try to concentrate it by evaporation and cool it again to obtain a second crop of crystals.[11]
-
-
Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize along with the impurities.
-
Solution: Ensure the funnel and receiving flask are pre-heated, and use a fluted filter paper for rapid filtration.
-
-
Inappropriate solvent: The chosen solvent may have too high a solubility for the compound at low temperatures.
-
Solution: A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[14] You may need to screen for a more suitable solvent or solvent system.
-
Caption: Troubleshooting flowchart for low recrystallization yield.
Q6: My compound "oiled out" instead of crystallizing. How can I fix this?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the solid is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[11]
-
Solution 1: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Solution 2: Try a different solvent with a lower boiling point.
-
Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[14]
Protocol: Recrystallization of this compound
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its structure, polar protic solvents like ethanol or methanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexanes, are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring. Continue adding the solvent dropwise until the solid just dissolves.[14]
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | A good starting point for many polar organic compounds. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. |
| Water | 100 | Very Polar | May be used in a mixed solvent system with a more organic solvent. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for compounds of moderate polarity. |
| Toluene | 111 | Nonpolar | Can be used for less polar compounds or in mixed solvent systems. |
| Hexanes | ~69 | Nonpolar | Often used as an anti-solvent in mixed systems to induce crystallization. |
Column Chromatography Troubleshooting Guide
Q7: My compounds are not separating well on the column. What should I do?
A7: Poor separation can be due to several factors. Here's how to troubleshoot:
-
Incorrect Solvent System: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in slow elution and band broadening.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your desired compound an Rf value of around 0.3-0.4.
-
-
Column Overloading: Too much sample was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of sample.
-
-
Poor Column Packing: An unevenly packed column will lead to channeling and poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles.
-
Q8: My compound is stuck on the column. How can I get it off?
A8: If your compound is not eluting, it is likely too polar for the chosen solvent system.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added.
Q9: My compound seems to be decomposing on the silica gel. What are my options?
A9: Some compounds are sensitive to the acidic nature of silica gel.
-
Solution 1: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (1-2%), to the eluent.
-
Solution 2: Use a different stationary phase, such as alumina (which can be acidic, neutral, or basic) or a polymer-based support.[3]
Protocol: Column Chromatography of this compound
-
Stationary Phase Selection: Silica gel is a good starting point for compounds of moderate polarity.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of a nonpolar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is common.
-
Column Packing: Prepare a slurry of silica gel in the nonpolar solvent and carefully pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Add a layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the column.[5] Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding the dry powder to the top of the column.[5]
-
Elution: Add the eluent to the column and apply gentle pressure (flash chromatography) to move the solvent through the column. Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the purified compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- 1. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. synchem.de [synchem.de]
- 4. 2-Hydroxy-6-methylpyridine 97 3279-76-3 [sigmaaldrich.com]
- 5. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(6-Methoxypyridin-2-yl)ethanol | C8H11NO2 | CID 68951207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-6-methoxypyridine CAS#: 17920-35-3 [m.chemicalbook.com]
- 9. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 10. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]
- 11. This compound CAS#: 22385-36-0 [amp.chemicalbook.com]
- 12. 6-Hydroxyhexan-2-one | C6H12O2 | CID 89077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate | C10H11NO4 | CID 73553565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identification of common impurities in 2-Hydroxy-6-methoxypyridine synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound.
I. Overview of this compound Synthesis and Common Impurities
The most prevalent and practical synthetic route to this compound is the selective mono-methylation of 2,6-dihydroxypyridine. This approach, while direct, presents a significant challenge in controlling the reaction to prevent the formation of the primary byproduct, 2,6-dimethoxypyridine, from over-methylation, and to ensure complete consumption of the starting material.
Therefore, the three key compounds to monitor during and after the synthesis are:
-
2,6-Dihydroxypyridine (Starting Material)
-
This compound (Target Product)
-
2,6-Dimethoxypyridine (Over-methylated Impurity)
This guide will focus on identifying and mitigating the presence of the starting material and the over-methylated byproduct in your final product.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields a mixture of the desired product, starting material, and a significant amount of a di-methylated byproduct. How can I improve the selectivity for mono-methylation?
A1: Achieving mono-methylation selectivity is the most critical aspect of this synthesis. The formation of 2,6-dimethoxypyridine is a common issue. Here are several factors to consider and optimize:
-
Choice of Methylating Agent: The reactivity of the methylating agent is paramount.
-
Stoichiometry of Reagents:
-
Carefully control the molar equivalents of your methylating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will favor di-methylation. Start with a 1.0 to 1.1 molar equivalent of the methylating agent to the 2,6-dihydroxypyridine.
-
-
Role of the Base:
-
The choice of base and its stoichiometry are critical for selective deprotonation. A milder base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Using a slight excess of a milder base can favor the mono-deprotonation of 2,6-dihydroxypyridine, thus promoting mono-methylation.
-
-
Reaction Temperature and Time:
-
Lowering the reaction temperature can help to control the reaction rate and improve selectivity. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time to maximize the formation of the desired product and minimize the di-methylated impurity.
-
Q2: After my reaction, I still have a significant amount of unreacted 2,6-dihydroxypyridine. How can I drive the reaction to completion?
A2: Incomplete conversion is another common hurdle. If you are observing a significant amount of your starting material, consider the following:
-
Reaction Time: The reaction may simply need more time to go to completion. Continue to monitor the reaction at regular intervals.
-
Temperature: A modest increase in temperature can increase the reaction rate. However, be cautious, as higher temperatures can also lead to a decrease in selectivity and the formation of the di-methylated byproduct.
-
Mixing: Ensure that your reaction mixture is being stirred efficiently. Poor mixing can lead to localized concentrations of reactants and incomplete reaction.
-
Purity of Reagents: Ensure that your starting material, methylating agent, and base are of high purity and are anhydrous if the reaction conditions require it. Moisture can quench reactive intermediates.
Q3: I am having trouble separating the product from the starting material and the di-methylated impurity. What purification strategies do you recommend?
A3: The similar polarities of the three key compounds can make purification challenging.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A carefully selected solvent gradient is crucial for good separation. A gradient of ethyl acetate in hexanes is a good starting point. The elution order will typically be the least polar compound first (2,6-dimethoxypyridine), followed by the desired product (this compound), and finally the most polar starting material (2,6-dihydroxypyridine).
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification, especially for removing smaller amounts of impurities.
III. Analytical Methods for Impurity Identification
Accurate identification of impurities is essential for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for quantifying the levels of the starting material, product, and di-methylated impurity in your reaction mixture and final product.
Suggested HPLC Method:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Expected Elution Order:
-
2,6-Dihydroxypyridine (most polar, shortest retention time)
-
This compound (intermediate polarity and retention time)
-
2,6-Dimethoxypyridine (least polar, longest retention time)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of volatile impurities and can provide structural information based on fragmentation patterns.
Suggested GC-MS Method:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Detector | Electron Ionization (EI) at 70 eV |
Expected Elution Order and Key Mass Fragments:
-
2,6-Dihydroxypyridine: Molecular Ion (M⁺) at m/z 111.
-
This compound: Molecular Ion (M⁺) at m/z 125.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the unambiguous structural confirmation of your final product and the identification of impurities if they are present at sufficient levels.
¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,6-Dihydroxypyridine | ~10.6 (br s, 2H, OH), ~7.4 (t, 1H), ~5.8 (d, 2H)[4] | ~164 (C=O), ~142 (CH), ~100 (CH)[4] |
| This compound | ~11.0 (br s, 1H, OH), ~7.5 (t, 1H), ~6.0 (d, 1H), ~5.8 (d, 1H), ~3.8 (s, 3H, OCH₃) | ~165 (C=O), ~163 (C-O), ~140 (CH), ~105 (CH), ~95 (CH), ~55 (OCH₃) |
| 2,6-Dimethoxypyridine | ~7.5 (t, 1H), ~6.2 (d, 2H), ~3.8 (s, 6H, OCH₃)[5] | ~164 (C-O), ~139 (CH), ~95 (CH), ~53 (OCH₃)[6] |
IV. Experimental Protocols & Workflows
Proposed Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
Materials:
-
2,6-Dihydroxypyridine
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dihydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl carbonate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or HPLC.
-
Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Diagram of Synthetic Workflow and Impurity Formation:
References
Preventing side reactions during the synthesis of 2-Hydroxy-6-methoxypyridine
Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges and prevent common side reactions during your synthesis experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to optimize your reactions effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, with a focus on preventing unwanted side reactions.
Q1: What are the most common side reactions observed during the synthesis of this compound from 2,6-dihydroxypyridine?
A1: The synthesis of this compound, typically achieved through the selective mono-O-methylation of 2,6-dihydroxypyridine, is often complicated by several side reactions. The primary challenges arise from the ambident nucleophilic nature of the hydroxypyridine core.
The most prevalent side reactions include:
-
N-methylation: The pyridine ring nitrogen is a strong nucleophile and can compete with the desired O-methylation, leading to the formation of N-methylated byproducts. This is a common issue in the methylation of hydroxypyridines.[1]
-
Over-methylation: The formation of the undesired 2,6-dimethoxypyridine byproduct occurs when both hydroxyl groups are methylated.
-
Decomposition: Under harsh reaction conditions (e.g., high temperatures, strong bases), the starting material or product can degrade, leading to a complex mixture of impurities.
Understanding the interplay of these side reactions is crucial for optimizing the synthesis.
Q2: How does the choice of methylating agent influence the regioselectivity (O- vs. N-methylation)?
A2: The choice of methylating agent is a critical factor in controlling the regioselectivity of the reaction. "Hard" and "soft" acid-base (HSAB) theory can be a useful, though not always perfectly predictive, guide. The pyridine nitrogen is a "softer" nucleophilic center compared to the hydroxyl oxygen, which is "harder".
-
"Hard" Methylating Agents: Reagents like dimethyl sulfate and methyl triflate (MeOTf) are considered hard electrophiles and tend to favor methylation of the hard oxygen nucleophile, thus promoting the desired O-methylation.
-
"Softer" Methylating Agents: Reagents like methyl iodide (MeI) are softer electrophiles and have a higher propensity to react with the soft nitrogen nucleophile, increasing the likelihood of N-methylation.[2]
The use of diazomethane in the presence of tert-butanol has also been reported to favor O-methylation of hydroxypyridines.[1]
Q3: What is the role of the base in controlling the selectivity of the methylation reaction?
A3: The base plays a multifaceted role in the selective methylation of 2,6-dihydroxypyridine:
-
Deprotonation: The primary function of the base is to deprotonate one of the hydroxyl groups, forming a more nucleophilic alkoxide species that readily attacks the methylating agent.
-
Modulating Nucleophilicity: The choice and stoichiometry of the base can influence the relative nucleophilicity of the oxygen and nitrogen atoms. A carefully chosen base can selectively deprotonate the hydroxyl group without significantly increasing the nucleophilicity of the ring nitrogen.
-
Solubility: The base can also affect the solubility of the starting material and intermediates in the reaction solvent, which can in turn influence reaction rates and selectivity.
Commonly used bases include potassium carbonate (K₂CO₃), sodium methoxide (NaOMe), and sodium hydride (NaH). The optimal base and its concentration must be determined empirically for a specific set of reaction conditions.
II. Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during the synthesis of this compound.
Troubleshooting Scenario 1: Low Yield of this compound with Significant Byproduct Formation
Problem: Your reaction is producing a low yield of the desired product, and you observe significant amounts of 2,6-dimethoxypyridine and/or N-methylated byproducts.
Root Cause Analysis and Solutions:
This common problem often stems from a lack of control over the regioselectivity and stoichiometry of the methylation reaction. The following workflow can help you diagnose and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and high byproduct formation.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Purity and Stoichiometry:
-
Action: Ensure that your starting material, 2,6-dihydroxypyridine, is pure and dry. Impurities can lead to unexpected side reactions.[3]
-
Action: Carefully control the stoichiometry of the methylating agent. Use of a significant excess can lead to over-methylation. Aim for approximately one equivalent.
-
Causality: Water can hydrolyze some methylating agents and affect the performance of certain bases (e.g., NaH). Precise stoichiometry is key to selective mono-methylation.
-
-
Evaluate Reaction Conditions (Temperature and Time):
-
Action: Lowering the reaction temperature can often improve selectivity. N-methylation can be favored at higher temperatures.[1]
-
Action: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to avoid prolonged reaction times that can lead to byproduct formation.
-
Causality: The activation energy for N-methylation may be higher than for O-methylation. Lower temperatures can provide the energy for the desired reaction while disfavoring the undesired one.
-
-
Optimize Base Selection and Amount:
-
Action: If you are using a strong base like NaH, consider switching to a milder base like K₂CO₃.
-
Action: Perform a small-scale screen of different bases to identify the one that provides the best selectivity for your system.
-
Causality: A milder base can generate the desired alkoxide without significantly increasing the nucleophilicity of the pyridine nitrogen.
-
-
Re-evaluate Methylating Agent:
-
Action: If N-methylation is the primary issue, consider switching from a "softer" methylating agent (e.g., MeI) to a "harder" one (e.g., dimethyl sulfate).
-
Causality: As explained by HSAB theory, a harder electrophile is more likely to react with the harder oxygen nucleophile.
-
-
Refine Purification Strategy:
-
Action: The separation of this compound from its isomers and the dimethoxy byproduct can be challenging. Optimize your chromatographic conditions (e.g., column stationary phase, eluent system) for better separation.
-
Causality: Effective purification is essential for obtaining a high-purity final product, even if some side reactions are unavoidable.
-
Quantitative Data Summary for Method Comparison:
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield of this compound | Key Side Products | Reference |
| Diazomethane | - | tert-Butanol/Ether | -20 to RT | 54-94% (for 3-hydroxypyridines) | N-methylated isomers (<3%) | |
| Dimethyl Sulfate | NaOH | Varies | Varies | Good yields reported for electron-deficient pyridines | N-methylated isomers, dimethoxy byproduct | [1] |
| Methyl Iodide | K₂CO₃ | Acetone/DMF | Varies | Yields can be lower due to N-methylation | N-methylated isomers | [1] |
| Dimethyl Carbonate | Base | Varies | Varies | Considered a greener alternative | Varies |
Troubleshooting Scenario 2: Use of Protecting Groups to Enhance Selectivity
Problem: Despite optimizing reagents and conditions, you are still struggling with competing N-methylation.
Solution: Employing a protecting group for the pyridine nitrogen can be an effective strategy to block this unwanted side reaction.
Conceptual Workflow for Protecting Group Strategy:
Caption: Workflow for using a protecting group strategy.
Step-by-Step Protocol Using a Protecting Group (Conceptual):
-
Protection of the Pyridine Nitrogen:
-
Action: React the starting hydroxypyridine with a suitable protecting group reagent. Borane has been reported as a protecting group for the pyridine nitrogen.
-
Rationale: The protecting group will render the nitrogen lone pair non-nucleophilic, preventing it from participating in the subsequent methylation reaction.[4]
-
-
O-Methylation:
-
Action: With the nitrogen protected, proceed with the O-methylation of the hydroxyl group using your optimized conditions.
-
Rationale: The absence of a competing nucleophilic nitrogen should lead to a cleaner reaction with a higher yield of the desired O-methylated product.
-
-
Deprotection:
-
Action: Remove the protecting group under appropriate conditions to yield the final this compound. For a borane protecting group, acidic conditions are typically used for its removal.
-
Rationale: The deprotection step should be chosen carefully to avoid any degradation of the desired product.
-
Considerations for Protecting Group Strategy:
-
Atom Economy: This strategy adds two steps (protection and deprotection) to the synthesis, which may reduce the overall yield and increase costs.
-
Compatibility: The protecting and deprotection conditions must be compatible with the other functional groups in the molecule.
III. Conclusion
The synthesis of this compound presents a classic challenge in regioselective synthesis. By carefully considering the choice of methylating agent, base, and reaction conditions, and by being prepared to employ troubleshooting strategies such as the use of protecting groups, researchers can significantly improve the yield and purity of their desired product. This guide provides a framework for rational decision-making in the laboratory, grounded in the fundamental principles of organic chemistry.
IV. References
-
Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). Methylation of Hydroxypyridines. Synthetic Communications, 29(17), 2985-2994. Available at: --INVALID-LINK--
-
Benchchem. (n.d.). 2,6-Dihydroxypyridine. Retrieved from --INVALID-LINK--
-
Comins, D. L., & Schilling, S. (1984). The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications, 14(1), 59-62. Available at: --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Research. (2013). Impurities in Pharmaceuticals- A Review. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). 2,6-Dihydroxypyridine. Retrieved from --INVALID-LINK--
-
Zajac, M. A. (2008). An application of borane as a protecting group for pyridine. The Journal of Organic Chemistry, 73(6), 2456–2458. Available at: --INVALID-LINK--
References
How to remove residual starting material from 2-Hydroxy-6-methoxypyridine product
Welcome to the technical support center for the purification of 2-Hydroxy-6-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable intermediate from residual starting materials and side products. We will explore the underlying chemical principles and provide field-proven, step-by-step protocols to help you achieve high purity in your final product.
Introduction: The Purification Challenge
This compound, a key building block in medicinal chemistry, exists in a tautomeric equilibrium with its pyridone form, 6-methoxy-2(1H)-pyridinone. This duality, combined with its amphoteric nature (possessing both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen), presents unique purification challenges. The choice of strategy depends critically on the physicochemical properties of the starting materials used in its synthesis. This guide provides troubleshooting advice for removing the most common precursors.
Frequently Asked Questions & Troubleshooting Guides
Q1: How can I identify the primary residual starting material in my crude product?
A1: An accurate diagnosis is the first step to an effective cure. Before attempting purification, you must identify your contaminants. A multi-pronged analytical approach is recommended for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): This is the quickest method for a qualitative assessment.[1] Spot your crude material alongside the suspected starting materials on the same plate. A significant difference in Rf values, which reflects polarity, will indicate the best purification strategy.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard.[1][2] It can resolve closely related compounds and determine the percentage of each component, providing a clear picture of your crude product's composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation.[1] The presence of characteristic peaks from a starting material (e.g., two methoxy signals for 2,6-dimethoxypyridine or the absence of the hydroxyl proton for a halopyridine precursor) provides definitive identification of impurities.
Protocol: Purity Assessment by Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of your crude product in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute compounds of varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm or 280 nm).[2]
-
-
Data Analysis: Integrate the peak areas. The purity is calculated as the area of the product peak divided by the total area of all peaks.[1]
Q2: My primary contaminant is a non-polar starting material like 2-chloro-6-methoxypyridine or 2,6-dimethoxypyridine. What is the most efficient removal method?
A2: The most effective strategy is to exploit the acidic proton of your product's hydroxyl group using an acid-base extraction. This classical technique is remarkably efficient for separating acidic, basic, and neutral compounds.[3] Your product is weakly acidic, while the halo- or dimethoxy-precursors are essentially neutral or weakly basic.
Causality: By adding a moderately strong aqueous base (e.g., 1M NaOH), you can deprotonate the hydroxyl group of this compound, forming a water-soluble sodium salt. The less polar, uncharged starting material will remain preferentially in the organic layer. Subsequent re-acidification of the aqueous layer will precipitate your purified product.[4][5]
Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous sodium hydroxide (NaOH). Shake vigorously and allow the layers to separate. The deprotonated product will move to the aqueous layer.
-
Separation: Drain the organic layer, which contains the non-polar impurity. For best results, re-extract the organic layer with a fresh portion of 1M NaOH.
-
Wash (Optional): Combine the aqueous layers and wash with a small amount of fresh ethyl acetate to remove any lingering organic impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add 2M hydrochloric acid (HCl) with stirring until the pH is approximately 5-6. Your purified this compound should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Below is a workflow illustrating this acid-base extraction process.
Caption: Workflow for Acid-Base Extraction.
Q3: I am struggling with co-elution and peak tailing during silica gel column chromatography. How can I improve my separation?
A3: This is a classic problem when purifying pyridine derivatives on standard silica gel. The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, leading to peak tailing and sometimes irreversible adsorption.[6]
Troubleshooting Column Chromatography
| Symptom | Probable Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[6] | Add a Competing Base: Incorporate a small amount (0.5-1%) of triethylamine (TEA) or pyridine into your eluent. This will "cap" the active silanol sites, allowing your compound to elute with a much-improved peak shape.[2][7] |
| Poor Separation | Product and impurity have very similar polarities. | Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or use end-capped silica gel.[2] Optimize Mobile Phase: Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can improve the resolution between closely eluting spots.[7] |
| Low Recovery | Irreversible adsorption or decomposition of the product on the acidic silica gel. | Neutralize Silica: Pre-treat the silica gel by flushing the packed column with an eluent containing 1-2% triethylamine before loading your sample.[7] Work Quickly: Do not let the sample sit on the column for extended periods. |
Protocol: Optimized Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., Hexane/Ethyl Acetate 9:1 + 0.5% Triethylamine).
-
Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]
-
Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the eluent polarity (e.g., move from 10% to 20% to 30% Ethyl Acetate) to elute your compounds.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Q4: My starting material was 2,6-dihydroxypyridine, which is more polar than my product. What's the best approach?
A4: In this scenario, where the impurity is significantly more polar, standard silica gel chromatography is often the most direct method. The 2,6-dihydroxypyridine, with its two hydroxyl groups, will adhere very strongly to the polar silica gel, while your mono-hydroxy product will elute much earlier.
Causality: The separation is based on the principle of differential adsorption.[8] The two hydroxyl groups on the starting material form strong hydrogen bonds with the silica gel, leading to a high retention factor (low Rf). Your product, with only one hydroxyl group and a methoxy group, is less polar and will travel through the column more quickly with the mobile phase.
Experimental Tip: Start with a relatively non-polar eluent system (e.g., 100% Dichloromethane or 5% Methanol in DCM) and gradually increase the polarity. The 2,6-dihydroxypyridine will likely remain at the top of the column or require a very polar solvent (like 10-20% Methanol in DCM) to elute.
The decision-making process for choosing a primary purification technique is summarized in the diagram below.
Caption: Decision Tree for Purification Strategy.
Q5: Are there any non-chromatographic methods for achieving very high purity?
A5: Yes. If your compound and the residual impurity have different volatilities, vacuum sublimation can be an excellent and often overlooked technique for achieving analytical-grade purity. [9][10]
Causality: Sublimation purifies compounds by transitioning them directly from a solid to a gas phase, leaving non-volatile impurities behind.[10][11] The gaseous compound then deposits as a pure solid on a cooled surface. This method is advantageous as it avoids solvents entirely, reducing waste and preventing the introduction of solvent-based impurities.[11] It is particularly effective if the impurity is a non-volatile salt or a significantly less volatile organic compound.
Protocol: Vacuum Sublimation
-
Setup: Place the crude, dry solid in the bottom of a sublimation apparatus. Lightly grease the joint and assemble the apparatus with the cold finger.[12]
-
Vacuum: Attach the apparatus to a high vacuum line. The pressure should be as low as possible to facilitate sublimation at a lower temperature.
-
Cooling: Once a stable vacuum is achieved, begin circulating coolant (e.g., cold water) through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough for the product to sublime but below its melting point.
-
Deposition: The pure this compound will sublime and deposit as crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully disassemble the apparatus and scrape the purified crystals from the cold finger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. innovation.world [innovation.world]
- 11. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Regioselectivity of Reactions with 2-Hydroxy-6-methoxypyridine
Welcome to the technical support center dedicated to navigating the complexities of 2-hydroxy-6-methoxypyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the positional selectivity of their reactions. In the following sections, we will dissect common regioselectivity issues, explain the underlying mechanistic principles, and provide field-proven troubleshooting strategies and detailed protocols to help you achieve your desired synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when working with this compound.
Q1: What are the most reactive positions on the this compound ring for electrophilic substitution, and why?
A1: The C3 and C5 positions are the most activated sites for electrophilic aromatic substitution (EAS). This is due to the combined electronic effects of the hydroxyl (-OH) at C2 and the methoxy (-OMe) at C6. Both are strong electron-donating groups (EDGs) and are ortho, para-directing.[1]
-
Attack at C3: This position is ortho to the C2-hydroxyl group and para to the C6-methoxy group. Both substituents strongly stabilize the positive charge in the reaction intermediate (the sigma complex).
-
Attack at C5: This position is para to the C2-hydroxyl group and ortho to the C6-methoxy group, also resulting in significant stabilization.
The C4 position is meta to both groups and is therefore electronically disfavored. The choice between C3 and C5 often becomes the primary challenge.
Q2: I'm getting a mixture of 3- and 5-substituted products in my halogenation/nitration reaction. How can I favor one over the other?
A2: Achieving selectivity between the electronically similar C3 and C5 positions requires exploiting more subtle factors, primarily sterics and the substrate's tautomeric form. This compound exists in equilibrium with its more stable tautomer, 6-methoxy-2(1H)-pyridone.[2] Reactions on the pyridone tautomer often favor the 3-position.[3] For general electrophilic substitution:
-
To favor C5-substitution: Utilize sterically demanding electrophiles. The C3 position is flanked by the C2-substituent, making it more sterically hindered than the C5 position. Larger reagents will preferentially attack the more accessible C5 site.
-
To favor C3-substitution: This is often more challenging. Using less bulky reagents and leveraging the pyridone tautomer's inherent reactivity can increase the proportion of the C3 isomer. Alternatively, a directed metalation strategy is a more reliable method for exclusively functionalizing the C3 position (see Section 3).
Q3: I am attempting a deprotonation reaction with n-BuLi. Which proton is the most acidic?
A3: The most acidic proton is unequivocally the one on the nitrogen atom of the 6-methoxy-2(1H)-pyridone tautomer. Strong bases will deprotonate the N-H first. If more than one equivalent of base is used, or if the nitrogen is protected, the next most acidic protons are on the aromatic ring. The kinetic and thermodynamic acidity of the ring protons can be complex, but their reactivity is best controlled using directed metalation techniques, which are governed by the coordinating ability of the -OH and -OMe groups.
Q4: Is it necessary to protect the hydroxyl group? What are the recommended protecting groups?
A4: Yes, protecting the hydroxyl group is a highly recommended strategy for improving regioselectivity and avoiding unwanted side reactions. The choice of protecting group is critical as it can alter the directing effect.
-
To Enhance C3-Selectivity via DoM: Protect the hydroxyl as a strong Directed Metalation Group (DMG) such as a carbamate (-OCONEt₂). This will strongly direct lithiation to the C3 position.[4]
-
To "Switch Off" the Hydroxyl's Directing Effect: Protect it with a non-coordinating, bulky group like a silyl ether (e.g., TBDMS, TIPS). This can allow the weaker directing effect of the C6-methoxy group to influence the reaction, potentially favoring C5 functionalization.
-
General Stability: Simple alkyl ethers (e.g., methyl, benzyl) or acetals (e.g., MOM) can also be used to prevent N-H deprotonation and O-alkylation side reactions.[5][6]
Section 2: Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)
Core Problem: Poor or unpredictable regioselectivity between the C3 and C5 positions during reactions like halogenation, nitration, or Friedel-Crafts alkylation.
Causality Analysis: The C3 vs. C5 Conundrum
The hydroxyl and methoxy groups both activate the C3 and C5 positions. As shown in the diagram below, the resonance structures for electrophilic attack at either position are well-stabilized, with the positive charge delocalized onto the oxygen and nitrogen atoms.
Caption: Competing pathways for electrophilic substitution.
Because the electronic factors are so closely matched, steric hindrance becomes the deciding factor. The C3 position is sterically shielded by the adjacent C2-hydroxyl group (or the carbonyl of the pyridone tautomer), whereas the C5 position is more accessible.
Solutions and Optimization Strategies
| Target Position | Strategy | Key Experimental Levers | Rationale & Causality |
| C5 | Steric Control | 1. Bulky Electrophile: Use reagents like N-Bromosuccinimide (NBS) instead of Br₂, or employ bulky Lewis acids in Friedel-Crafts reactions. 2. Low Temperature: Reactions at lower temperatures are more sensitive to steric differences. | A larger electrophile will experience greater steric repulsion at the more crowded C3 position, leading to preferential attack at the more open C5 site. |
| C3 | Directed Metalation | See Section 3 for a detailed guide. This is the most reliable method. | Overcomes the inherent steric bias by using a coordinating group to direct a strong base to the adjacent C3 position for deprotonation. |
| C3 | Tautomer Control | 1. Reaction Conditions: Conditions that favor the 6-methoxy-2(1H)-pyridone tautomer (e.g., certain polar solvents). 2. N-Alkylation: Pre-alkylating the nitrogen locks the molecule in the pyridone form. | The pyridone ring has different electronic properties. Nitration of 6-hydroxy-2(1H)-pyridone is known to occur selectively at the 3-position.[3] |
Protocol 1: Regioselective Bromination Favoring the C5-Position
This protocol uses N-Bromosuccinimide (NBS), a source of electrophilic bromine that is bulkier than Br₂, to favor substitution at the less sterically hindered C5 position.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 5-bromo-2-hydroxy-6-methoxypyridine.
-
Validation: Confirm the regiochemistry using ¹H NMR spectroscopy. The C3 and C4 protons will appear as doublets, and their coupling constants and chemical shifts can be used to unambiguously assign the structure.
Section 3: Troubleshooting Guide: Directed ortho-Metalation (DoM)
Core Problem: Failure to achieve selective deprotonation at the desired ring position, leading to mixtures of isomers or decomposition.
Causality Analysis: Harnessing Directing Groups
Directed ortho-metalation (DoM) is a powerful strategy where a functional group (a Directed Metalation Group, or DMG) coordinates to an organolithium base, delivering it to a specific ortho position for deprotonation.[7][8] In our substrate, both the hydroxyl and methoxy groups can act as DMGs.
-
-OH Group (and derivatives): A very powerful DMG. It will direct deprotonation to the C3 position. To be effective, the acidic proton must first be removed or the group must be converted into an even stronger DMG like a carbamate (-OCONR₂).[4]
-
-OMe Group: A moderately powerful DMG. It directs deprotonation to the C5 position.
The challenge lies in leveraging the stronger DMG for C3 functionalization or masking it to allow the weaker DMG to control the reaction for C5 functionalization.
Caption: Decision workflow for Directed ortho-Metalation.
Protocol 2: Selective C3-Functionalization via DoM of an O-Aryl Carbamate
This protocol demonstrates the reliable functionalization of the C3 position by converting the hydroxyl group into a powerful carbamate DMG.
-
Protection:
-
To a solution of this compound (1.0 equiv.) and N,N-diethylcarbamoyl chloride (1.2 equiv.) in anhydrous THF, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
-
Carefully quench with water and extract with ethyl acetate. Purify by column chromatography to obtain the O-aryl carbamate.
-
-
Directed Metalation:
-
In a flame-dried, multi-neck flask under Argon, dissolve the carbamate-protected pyridine (1.0 equiv.) and TMEDA (1.2 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi) (1.1 equiv.) dropwise via syringe. A color change is typically observed.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation at the C3 position.
-
-
Electrophilic Quench:
-
Add the desired electrophile (e.g., iodine, trimethylsilyl chloride, an aldehyde) (1.2 equiv.) to the reaction mixture at -78 °C.
-
Allow the reaction to stir for another 1-2 hours at -78 °C, then slowly warm to room temperature.
-
-
Workup and Deprotection:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, dry, and concentrate.
-
The carbamate group can be removed under strong basic or acidic conditions (e.g., refluxing with NaOH or HCl) to yield the 3-substituted-2-hydroxy-6-methoxypyridine.
-
Section 4: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Core Problem: Low yield or failed reaction when attempting Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings.
Causality Analysis: Substrate and Catalyst Challenges
Successful cross-coupling hinges on two factors: the clean synthesis of a regiochemically pure starting material (e.g., a 3- or 5-halopyridine) and the stability/activity of the palladium catalyst.
-
Precursor Synthesis: The primary challenge is often the synthesis of the halo- or boro- precursor. Use the strategies outlined in Sections 2 and 3 to prepare these key intermediates with high regioselectivity.
-
Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is especially true for 2-substituted pyridines.
Solutions and Optimization Strategies
-
Ligand Selection: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, often overcoming the inhibitory effects of the pyridine nitrogen.[9]
-
Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., Dioxane, Toluene, DMF) is critical and must be optimized for the specific coupling partners. A thorough screen of conditions is often necessary.
-
Pre-catalyst: Use modern, air-stable palladium pre-catalysts (e.g., G3-palladacycles) which reliably generate the active Pd(0) species in situ.
Caption: The Suzuki-Miyaura cross-coupling cycle.
Protocol 3: Suzuki Coupling of 5-Bromo-2-hydroxy-6-methoxypyridine
This protocol provides a starting point for coupling reactions at the C5 position.
-
Setup: To a microwave vial or Schlenk tube, add 5-bromo-2-hydroxy-6-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a suitable base such as K₂CO₃ or K₃PO₄ (3.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a ligand like SPhos (10 mol%)).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vessel and heat the reaction to 80-120 °C. Monitor progress by LC-MS. Microwave heating can often significantly reduce reaction times.
-
Workup: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Directed_ortho_metalation [chemeurope.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-Hydroxy-6-methoxypyridine
Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on catalyst selection and troubleshooting common experimental hurdles. Our goal is to provide you with in-depth, actionable insights to enhance the efficiency and success of your reactions.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows a low conversion rate of the starting material, 2-chloro-6-methoxypyridine, to this compound. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent challenge and can stem from several factors related to catalyst activity and reaction conditions.
Root Cause Analysis:
-
Inadequate Catalyst Activity: The chosen catalyst may not be sufficiently active under your current reaction conditions. For the hydrolysis of 2-chloro-6-methoxypyridine, the reaction often requires conditions that facilitate nucleophilic aromatic substitution.
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent play a critical role. For instance, the hydrolysis of 2-chloropyridine derivatives can be sluggish at lower temperatures.[1]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate with the metal center of certain catalysts, leading to deactivation.[2]
Troubleshooting Protocol:
-
Re-evaluate Your Catalyst System: While various methods exist, a common route involves the hydrolysis of a 2-halo-6-methoxypyridine. If you are using a metal-based catalyst, ensure it is appropriate for this transformation. However, a more direct and often higher-yielding approach is a strong base-mediated hydrolysis.
-
Optimize Reaction Conditions:
-
Temperature: Increase the reaction temperature. Many hydrolysis reactions of this type require elevated temperatures, often in the range of 100-160°C.[3]
-
Base Concentration: Ensure a sufficient molar excess of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used.
-
Solvent Choice: The use of a high-boiling point solvent or a phase-transfer catalyst can be beneficial. A process for producing 2-hydroxypyridine from 2-chloropyridine utilizes a tertiary alcohol as a solvent in the presence of an aqueous alkaline solution, which has been shown to significantly improve yields compared to using concentrated hydrochloric acid under pressure.[1]
-
-
Consider an Alternative Synthetic Route: If direct hydrolysis of 2-chloro-6-methoxypyridine proves difficult, consider the selective demethylation of 2,6-dimethoxypyridine.[4][5] This method can sometimes offer a more controlled reaction pathway.
Issue 2: Formation of Significant Side Products
Question: I am observing the formation of significant side products in my reaction, complicating purification and reducing the yield of this compound. What are these side products and how can I minimize their formation?
Answer:
Side product formation is often a result of competing reaction pathways. Identifying these byproducts is the first step to mitigating their formation.
Common Side Products and Their Origins:
-
Over-demethylation: If starting from 2,6-dimethoxypyridine, harsh demethylating agents can lead to the formation of 2,6-dihydroxypyridine.
-
Ring Opening or Degradation: Under very harsh acidic or basic conditions and high temperatures, the pyridine ring can degrade.
-
Reaction with Solvent: Certain solvents can participate in the reaction, leading to undesired byproducts.
Strategies for Minimizing Side Products:
-
Employ Chemoselective Reagents: For the selective demethylation of 2,6-dimethoxypyridine, reagents known for their chemoselectivity should be used. For example, L-selectride has been shown to be effective for the chemoselective demethylation of methoxypyridines.[4]
-
Fine-tune Reaction Conditions:
-
Temperature Control: Avoid excessive temperatures that can promote side reactions and degradation.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to quench it once the starting material is consumed, preventing further reactions of the desired product.
-
-
Purification Strategy: If minor side products are unavoidable, optimize your purification method. Column chromatography with a carefully selected solvent system is often effective.
Issue 3: Difficulty in Catalyst Separation and Product Purification
Question: I am struggling with the removal of the catalyst and purification of the final product. What are the best practices for this step?
Answer:
Effective purification is crucial for obtaining high-purity this compound.
Troubleshooting Purification:
-
Catalyst Removal:
-
Homogeneous Catalysts: If a soluble catalyst was used, it may need to be removed by extraction or precipitation.
-
Heterogeneous Catalysts: If a solid catalyst was used, it can be removed by simple filtration. Ensure the catalyst is thoroughly washed with the reaction solvent to recover any adsorbed product.
-
-
Product Isolation and Purification:
-
Acid-Base Extraction: The product, this compound, is amphoteric. This property can be exploited for purification. Acidifying the reaction mixture will protonate the pyridine nitrogen, allowing it to be extracted into an aqueous layer. Subsequently, neutralizing the aqueous layer will precipitate the product.
-
Crystallization: Recrystallization from a suitable solvent is an excellent method for obtaining highly pure product.
-
Chromatography: For small-scale syntheses or to remove stubborn impurities, column chromatography on silica gel is a viable option.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound, focusing on catalyst selection and reaction mechanisms.
Catalyst Selection
Question 1: What are the primary synthetic routes to this compound and what are the catalyst considerations for each?
Answer:
There are two main synthetic pathways to this compound, each with its own catalytic or reagent considerations.
Route 1: Hydrolysis of 2-Chloro-6-methoxypyridine
-
Description: This is a nucleophilic aromatic substitution reaction where the chloro group is displaced by a hydroxide ion.
-
Catalyst/Reagent: This reaction is typically not catalytic in the traditional sense but is mediated by a strong base like NaOH or KOH in a suitable solvent. The "catalyst" in this context is the hydroxide ion. The use of a tertiary alcohol as a solvent has been shown to be surprisingly effective in promoting this reaction.[1]
-
Advantages: The starting material, 2-chloro-6-methoxypyridine, is commercially available.[6][7][8][9]
-
Challenges: The reaction can require harsh conditions (high temperature and pressure) and may result in incomplete conversion or side reactions if not optimized.
Route 2: Selective Demethylation of 2,6-Dimethoxypyridine
-
Description: This route involves the selective removal of one methyl group from the readily available 2,6-dimethoxypyridine.[10]
-
Catalyst/Reagent: Various reagents can be used for demethylation, with selectivity being the key challenge.
-
Lewis Acids: Reagents like aluminum chloride or boron tribromide can be effective but may lack selectivity, leading to the removal of both methyl groups.
-
Nucleophilic Reagents: Thiolates or halides can act as nucleophiles to cleave the methyl ether.
-
Selective Reagents: More specialized reagents like L-selectride have demonstrated good chemoselectivity for demethylating methoxypyridines.[4]
-
-
Advantages: This method can be more selective and proceed under milder conditions than the hydrolysis route.
-
Challenges: Achieving high selectivity for mono-demethylation is critical to avoid the formation of 2,6-dihydroxypyridine.
Data Summary of Synthetic Routes:
| Synthetic Route | Starting Material | Catalyst/Reagent | Key Considerations |
| Hydrolysis | 2-Chloro-6-methoxypyridine | Strong Base (e.g., KOH) in a tertiary alcohol | Requires high temperatures; potential for incomplete conversion.[1] |
| Selective Demethylation | 2,6-Dimethoxypyridine | Lewis Acids, Nucleophilic Reagents, or Selective Reagents (e.g., L-selectride) | Selectivity is paramount to avoid over-demethylation.[4] |
Reaction Mechanism and Optimization
Question 2: Can you illustrate the reaction pathway for the hydrolysis of 2-chloro-6-methoxypyridine?
Answer:
Certainly. The hydrolysis of 2-chloro-6-methoxypyridine proceeds via a nucleophilic aromatic substitution mechanism. The diagram below outlines the key steps.
Caption: Reaction mechanism for the hydrolysis of 2-chloro-6-methoxypyridine.
Explanation of the Workflow:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the carbon atom bonded to the chlorine atom on the pyridine ring.
-
Formation of Intermediate: This attack leads to the formation of a transient, negatively charged intermediate (a Meisenheimer-like complex), where the negative charge is delocalized across the pyridine ring.
-
Loss of Leaving Group: The intermediate is unstable and quickly collapses, expelling the chloride ion (Cl⁻) as a leaving group.
-
Formation of Product: The final product, this compound, is formed.
Experimental Protocols
Question 3: Could you provide a detailed experimental protocol for one of the efficient synthesis methods?
Answer:
Below is a generalized, step-by-step protocol for the synthesis of this compound via the hydrolysis of 2-chloro-6-methoxypyridine, based on principles from the literature.[1]
Protocol: Hydrolysis of 2-Chloro-6-methoxypyridine
Materials:
-
2-Chloro-6-methoxypyridine
-
Potassium hydroxide (KOH)
-
Tertiary amyl alcohol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tertiary amyl alcohol and potassium hydroxide.
-
Heating: Heat the mixture to reflux (approximately 118°C).
-
Addition of Starting Material: Slowly add 2-chloro-6-methoxypyridine dropwise to the refluxing mixture over a period of 1.5 hours.
-
Reflux: Continue to reflux the reaction mixture for 24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete, distill off the tertiary amyl alcohol.
-
Add water to the residue and continue distillation to remove any remaining alcohol.
-
Cool the mixture and carefully adjust the pH to 5-6 with concentrated HCl.
-
Distill off the remaining water under reduced pressure.
-
-
Purification: The resulting crude product can be further purified by recrystallization or column chromatography.
Caption: Experimental workflow for the hydrolysis of 2-chloro-6-methoxypyridine.
References
- 1. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. lookchem.com [lookchem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Dimethoxypyridine 98 6231-18-1 [sigmaaldrich.com]
Managing reaction temperature to minimize byproducts in 2-Hydroxy-6-methoxypyridine synthesis
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the synthesis of 2-Hydroxy-6-methoxypyridine. The primary focus is on managing reaction temperature to control reaction kinetics, maximize product yield, and minimize the formation of critical byproducts.
Introduction: The Critical Role of Temperature in Pyridine Synthesis
The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In these reactions, temperature is not merely a parameter to be set, but the primary tool for directing the reaction pathway. Insufficient thermal energy results in sluggish or incomplete conversions, while excessive heat can dramatically increase the rate of undesired side reactions, leading to the formation of impurities and product degradation.[1] This guide explains the causality behind these temperature-dependent outcomes and provides actionable protocols to achieve high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound and what are the common starting materials?
The most common and scalable approach involves the hydrolysis of a 2-halo-6-methoxypyridine precursor, such as 2-chloro-6-methoxypyridine, using an aqueous alkaline solution (e.g., potassium hydroxide). The reaction proceeds through a nucleophilic aromatic substitution mechanism where the hydroxide ion displaces the halide. Elevated temperatures are required to overcome the activation energy of this substitution on the electron-deficient pyridine ring.[2]
Q2: What are the primary byproducts to monitor in this synthesis?
There are two main classes of byproducts that arise from improper temperature control:
-
2,6-Dimethoxypyridine: This is the most common process-related impurity.[3][4] It forms when the hydroxyl group of the desired this compound product is subsequently methylated by the methylating agent used to prepare the starting material (if any remains) or through other potential side reactions. This O-alkylation is a competing reaction that becomes more significant at higher temperatures.[5]
-
Degradation Products/Char: Pyridine derivatives, including the target molecule, can be susceptible to thermal degradation at excessive temperatures.[1] This often manifests as a darkening of the reaction mixture or the formation of insoluble char, which significantly complicates purification and reduces the isolated yield.
Q3: How does reaction temperature specifically influence the formation of 2,6-dimethoxypyridine?
Both the desired hydrolysis reaction and the undesired O-alkylation side reaction are accelerated by temperature. However, they often have different activation energies. In many cases, the activation energy for the formation of the 2,6-dimethoxypyridine byproduct is higher than that for the desired product. This means that once a certain temperature threshold is crossed, the rate of byproduct formation increases more rapidly than the rate of product formation, leading to a significant decrease in product purity.
Q4: What is the recommended temperature range for this synthesis, and what are the consequences of deviation?
While the optimal temperature depends on the specific solvent and concentration, a general range for the hydrolysis of 2-chloro-6-methoxypyridine is 80°C to 110°C .[6]
-
Below 80°C: The reaction rate may be impractically slow, leading to incomplete conversion of the starting material even after extended reaction times.
-
Above 110°C: The risk of forming 2,6-dimethoxypyridine and thermal degradation products increases substantially.[1][3] Patents for similar transformations often specify a range up to 160°C, but note that higher temperatures can reduce selectivity.[6][7]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental observations and provides a logical framework for corrective action.
Problem: My final yield of this compound is low, and a significant amount of starting material remains.
-
Probable Cause: The reaction temperature was too low, or the reaction time was insufficient. The thermal energy provided was not adequate to achieve full conversion.
-
Solution:
-
Verify Temperature: Ensure your reaction thermometer or probe is calibrated and correctly placed within the reaction mixture, not just the heating mantle.
-
Increase Temperature Incrementally: Raise the reaction temperature by 10°C (e.g., from 85°C to 95°C) and monitor the reaction progress by a suitable analytical method like HPLC.[8]
-
Extend Reaction Time: If increasing the temperature is not desirable due to potential byproduct formation, extend the reaction time and continue monitoring for the disappearance of the starting material.
-
Problem: HPLC analysis shows a high concentration of 2,6-dimethoxypyridine in my crude product.
-
Probable Cause: The reaction temperature was too high, favoring the secondary O-alkylation of the product over the desired hydrolysis.
-
Solution:
-
Reduce Reaction Temperature: Lower the setpoint temperature for subsequent batches by 10-15°C (e.g., from 110°C to 95°C). While this may slightly increase the required reaction time, it will significantly improve the selectivity for the desired product.
-
Optimize Reagent Stoichiometry: Ensure that the stoichiometry of the hydrolyzing agent (e.g., KOH) is appropriate. Excessively harsh conditions can sometimes promote side reactions.
-
Problem: The reaction mixture has turned dark brown or black, and I observe solid char.
-
Probable Cause: The reaction temperature has significantly exceeded the thermal stability limit of the product or starting material.[1] This can be due to an inaccurate temperature controller or localized overheating ("hot spots") in the reactor.
-
Solution:
-
Immediate Temperature Reduction: Lower the heat setting immediately.
-
Improve Stirring: Ensure vigorous and efficient stirring to maintain uniform temperature throughout the reaction vessel and prevent localized hot spots at the vessel walls.
-
Controller Calibration: Verify the accuracy of your temperature controller and probe against a certified thermometer. For larger scale reactions, consider using a jacketed reactor for more uniform heat distribution.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for synthesis issues.
Data Summary and Experimental Protocol
Table 1: Effect of Reaction Temperature on Synthesis Outcome
The following table summarizes the expected outcomes based on temperature variations in a typical hydrolysis of 2-chloro-6-methoxypyridine.
| Temperature Range | Expected Yield of this compound | Purity (Relative Area %) | Key Byproducts Observed |
| 70-80°C | Low (<60%) | >98% | Unreacted Starting Material |
| 90-100°C (Optimal) | High (85-95%) | >99% | Trace Starting Material, Trace Byproduct |
| >110°C | Moderate to High | 90-95% | 2,6-Dimethoxypyridine, Degradation Products |
| >130°C | Low to Moderate | <90% | Significant Degradation, Charring, High Byproduct Levels |
Generalized Experimental Protocol for Temperature Control
This protocol outlines the key steps for synthesizing this compound with an emphasis on temperature management.
-
Setup: Equip a reactor with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a calibrated temperature probe placed directly in the reaction medium.
-
Reagent Charge: Charge the reactor with the solvent (e.g., water or a water/co-solvent mixture) and the alkaline base (e.g., potassium hydroxide).
-
Pre-heating: Heat the mixture to the target temperature (e.g., 95°C) with vigorous stirring to ensure the entire solution is at a uniform temperature.
-
Substrate Addition: Slowly add the 2-chloro-6-methoxypyridine starting material to the heated solution. The addition can be done portion-wise or via a dropping funnel to control any initial exotherm.
-
Reaction Monitoring: Maintain the reaction temperature within a tight range (±2°C). Monitor the reaction's progress by taking small aliquots periodically and analyzing them via HPLC or TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature before proceeding with acidification and product isolation.
Reaction Pathway and Byproduct Formation Diagram
The following diagram illustrates the desired reaction pathway and the competing side reactions that are promoted by excessive temperature.
Caption: Main reaction and temperature-induced side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 3. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. EP1109788B1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]
Scaling up the synthesis of 2-Hydroxy-6-methoxypyridine for pilot plant production
Technical Support Center: Pilot Plant Synthesis of 2-Hydroxy-6-methoxypyridine
This guide provides in-depth technical support for research, development, and manufacturing professionals on the synthesis of this compound, with a specific focus on scaling up the process from the laboratory to pilot plant production. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and robust scale-up.
Introduction: The Scale-Up Challenge
This compound is a valuable heterocyclic building block in the pharmaceutical industry, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Transitioning its synthesis from a lab bench to a pilot plant is not merely about using larger glassware; it involves a fundamental shift in handling thermodynamics, reaction kinetics, and process safety.[1] Key challenges in scaling up pyridine derivative synthesis include managing exothermic reactions, controlling impurity profiles, and ensuring process robustness.[2] This document serves as a practical guide to navigate these complexities.
Recommended Pilot-Scale Synthesis Pathway
A robust and scalable two-step synthesis starting from 2,6-dichloropyridine is recommended. This pathway offers excellent control over selectivity and process parameters.
-
Step 1: Selective Mono-methoxylation. 2,6-dichloropyridine undergoes a nucleophilic aromatic substitution (SNAr) with sodium methoxide to yield 2-chloro-6-methoxypyridine.
-
Step 2: Hydrolysis. The remaining chloro-substituent is hydrolyzed under basic conditions to afford the final product, this compound.
Visualizing the Synthesis Workflow
Caption: Recommended two-step synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during pilot-scale production.
Q1: The methoxylation reaction (Step 1) is showing low conversion or has stalled. What are the likely causes and solutions?
-
Probable Cause 1: Inactive Sodium Methoxide. Sodium methoxide (NaOMe) is highly hygroscopic and will decompose in the presence of water, reducing its activity.
-
Corrective Action: Ensure you are using fresh, anhydrous NaOMe from a sealed container. If using a solution of NaOMe in methanol, ensure the methanol is anhydrous (<0.1% water). Perform a titration of the NaOMe solution before use to confirm its molarity.
-
-
Probable Cause 2: Insufficient Temperature. While the reaction is exothermic, an initial activation energy is required. Sub-optimal temperatures will lead to a sluggish reaction.
-
Corrective Action: The reaction is typically run at reflux in methanol (approx. 65°C). Ensure your reactor's heating system is calibrated and capable of maintaining a stable reflux. Monitor the internal reaction temperature (Tr), not just the jacket temperature (Tj).
-
-
Probable Cause 3: Poor Mixing. In a large pilot reactor, poor agitation can lead to localized "hot spots" and areas of low reagent concentration.
-
Corrective Action: Ensure the agitator speed and design are appropriate for the reactor volume to maintain a homogenous slurry/solution.[2] For viscous reaction masses, consider a different agitator type (e.g., anchor vs. turbine).
-
Q2: I am forming a significant amount of the 2,6-dimethoxypyridine byproduct. How can I improve the selectivity for mono-substitution?
-
Probable Cause: Poor Stoichiometric Control. This is the most common cause. Adding the entire charge of NaOMe at once can create localized areas of high concentration, favoring the second substitution.
-
Corrective Action: Control the stoichiometry of NaOMe to 1.0-1.05 molar equivalents relative to the 2,6-dichloropyridine. Implement a slow, controlled addition of the NaOMe solution to the reactor over several hours. This maintains a low instantaneous concentration of the nucleophile, favoring the kinetically preferred mono-substitution.
-
-
Probable Cause: High Reaction Temperature. Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the second substitution.
-
Corrective Action: While reflux is common, consider running the reaction at a slightly lower temperature (e.g., 50-55°C) and extending the reaction time. This can significantly improve selectivity. Monitor reaction progress by HPLC to find the optimal balance between reaction time and selectivity.
-
Q3: The hydrolysis reaction (Step 2) is incomplete, leaving residual 2-chloro-6-methoxypyridine.
-
Probable Cause 1: Insufficient Base. The hydrolysis requires at least one equivalent of base to proceed, and often a slight excess is needed to drive the reaction to completion.
-
Corrective Action: Use 1.1-1.5 molar equivalents of a strong base like sodium hydroxide. Ensure the base is fully dissolved before or during addition.
-
-
Probable Cause 2: Phase Transfer Limitations. This is a biphasic reaction (organic intermediate, aqueous base) if a co-solvent is not used. The reaction rate can be limited by the transfer of reactants between phases.
-
Corrective Action: Increase agitation to improve interfacial surface area. Consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to accelerate the reaction. Alternatively, using a water-miscible co-solvent can create a single phase and improve reaction rates.
-
Q4: The final product is difficult to isolate or has poor purity after crystallization.
-
Probable Cause 1: Incorrect pH at Isolation. The product is amphoteric. It is soluble in both strong acid and strong base. If the pH is not adjusted correctly, the product will remain in the aqueous solution.
-
Corrective Action: The isoelectric point of the molecule must be determined. Carefully adjust the pH of the aqueous solution post-hydrolysis with acid (e.g., HCl) until the maximum amount of product precipitates. This is typically in the mildly acidic to neutral pH range. Monitor the precipitation visually and filter at the point of maximum solid recovery.
-
-
Probable Cause 2: Oily Product or Poor Crystal Form. Impurities, especially unreacted starting materials or byproducts, can act as crystallization inhibitors.
-
Corrective Action: First, ensure the reaction has gone to completion (>99% conversion by HPLC). If the product still "oils out," perform a solvent screen to find a better crystallization solvent or solvent/anti-solvent system. An activated carbon (charcoal) treatment of the solution before crystallization can sometimes remove color and critical impurities.
-
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q: What are the Critical Process Parameters (CPPs) for the methoxylation step? A: The most critical parameters are:
-
Stoichiometry of Sodium Methoxide: Directly impacts selectivity and conversion.
-
Rate of Addition: Controls the reaction exotherm and selectivity.
-
Temperature: Affects reaction rate and impurity formation.
Q: What solvents are recommended for work-up and crystallization at a pilot scale? A: For work-up, a combination of water and a water-immiscible solvent with a low boiling point, such as methyl tert-butyl ether (MTBE) or toluene, is often used. These are preferable to solvents like dichloromethane on a large scale due to safety and environmental concerns.[2] For crystallization, isopropanol, ethanol, or acetone/water mixtures are good starting points.
Q: How can I effectively monitor reaction progress in a pilot plant reactor? A: Taking samples directly from a large reactor can be challenging. Use a dedicated, well-designed sampling port. The primary analytical method should be High-Performance Liquid Chromatography (HPLC) with a UV detector. It can quantify the disappearance of starting material and the appearance of the intermediate, product, and key byproducts (e.g., 2,6-dimethoxypyridine).
Q: What are the primary safety, health, and environmental (SHE) concerns? A:
-
Safety: Methanol is highly flammable. Sodium methoxide and sodium hydroxide are corrosive. All transfers should be done in closed systems. Ensure the reactor is properly grounded to prevent static discharge.[3][4]
-
Health: Pyridine and its derivatives are classified as hazardous chemicals and can be toxic if inhaled or absorbed through the skin.[5][6] Always handle these materials in a well-ventilated area, such as a fume hood or a contained charging room, and wear appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat.[5][6]
-
Environmental: Minimize solvent use where possible.[2] Aqueous waste streams will be highly basic and must be neutralized before disposal. Follow local regulations for hazardous waste disposal.[6]
Process Parameters Summary
The following table provides typical target parameters for scaling up this synthesis. These should be optimized at the lab scale before pilot implementation.
| Parameter | Step 1: Methoxylation | Step 2: Hydrolysis |
| Key Reagents | 2,6-Dichloropyridine, NaOMe | 2-Chloro-6-methoxypyridine, NaOH |
| Solvent | Methanol | Water (or Water/Co-solvent) |
| Molar Ratio (Reagent:SM) | 1.0-1.05 : 1 | 1.1-1.5 : 1 |
| Temperature | 60-65 °C (Reflux) | 90-100 °C |
| Typical Time | 4-8 hours | 6-12 hours |
| IPC Method | HPLC | HPLC |
| Typical Yield | 90-95% (Intermediate) | 85-90% (Final Product) |
| Target Purity | >98% | >99.5% after crystallization |
References
- 1. Safety considerations for scaling up from lab to pilot plant - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com [carlroth.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Validation & Comparative
A Strategic Guide to Pyridinone Scaffolds: 2-Hydroxy-6-methoxypyridine vs. 2,6-dihydroxypyridine in Complex Molecule Synthesis
In the intricate world of complex molecule synthesis, the selection of the appropriate building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the privileged heterocyclic scaffolds, pyridinones and their derivatives are indispensable due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth comparison of two closely related yet functionally distinct pyridinone precursors: 2-Hydroxy-6-methoxypyridine and 2,6-dihydroxypyridine . We will dissect their structural nuances, compare their reactivity profiles with supporting experimental insights, and provide a logical framework for choosing the optimal reagent for your specific synthetic challenge.
Core Structural and Physicochemical Properties: A Tale of Two Pyridinones
At first glance, both molecules offer a hydroxylated pyridine core. However, the subtle difference between a second hydroxyl group and a methoxy group creates a significant divergence in their chemical behavior, primarily driven by tautomerism, acidity, and electronic effects.
2,6-dihydroxypyridine is not as simple as its name suggests. It exists in a tautomeric equilibrium with four other forms, predominantly favoring the 6-Hydroxypyridin-2(1H)-one tautomer in most solvents.[1] This keto-enol tautomerism is a defining feature, influencing its aromaticity and the reactivity of both the ring and the substituents. The presence of two acidic protons (one enolic, one amidic) complicates selective functionalization.
This compound , on the other hand, has its tautomeric equilibrium shifted significantly towards the 2-pyridone form due to the "fixed" methoxy group. The single acidic proton and the electronically modulating methoxy group allow for more predictable and selective transformations.
The table below summarizes their key physicochemical properties.
| Property | This compound | 2,6-Dihydroxypyridine |
| Molecular Formula | C₆H₇NO₂ | C₅H₅NO₂ |
| Molecular Weight | 125.13 g/mol | 111.10 g/mol [1][2] |
| Predominant Tautomer | 6-Methoxy-2(1H)-pyridone | 6-Hydroxy-2(1H)-pyridone[1] |
| Melting Point | ~135-138 °C | ~190-191 °C[1] |
| Appearance | Off-white to light yellow crystalline solid | Colorless to light tan solid[1] |
| pKa | ~9.5-10.5 (for OH) | pKa1 ~4.5-5.5, pKa2 ~10.5-11.5 |
| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO) | Soluble in water (41 g/L), ethanol, and DMSO[1] |
Comparative Reactivity: A Decision Framework
The choice between these two reagents hinges on the desired transformation. The methoxy group in this compound can be viewed as a "protecting group" for one of the hydroxyls, a reactivity modulator, or a stable functional handle.
dot
Caption: Tautomeric forms of 2,6-dihydroxypyridine.
Key Reactivity Differences:
-
Selective Functionalization: This is the most significant point of divergence.
-
This compound: Offers a single site for O-alkylation, O-acylation, or conversion to a leaving group (e.g., triflate) for cross-coupling. This selectivity is paramount in multi-step syntheses, preventing the formation of complex product mixtures.
-
2,6-dihydroxypyridine: Presents a significant challenge. Reactions often require careful control of stoichiometry and conditions to achieve mono-functionalization, and mixtures of O,O'-disubstituted, N,O-disubstituted, and mono-substituted products are common.
-
-
Basicity and Nucleophilicity of the Ring Nitrogen:
-
This compound: The inductive electron-withdrawing effect of the methoxy group mitigates the basicity of the pyridine nitrogen.[3][4] This is a crucial advantage in reactions sensitive to base, such as certain metal-catalyzed couplings or when working with base-labile functional groups. This reduced basicity often simplifies purification, avoiding the need for reverse-phase chromatography.[4]
-
2,6-dihydroxypyridine: In its pyridone tautomer, the nitrogen is part of an amide-like system, rendering it significantly less basic and nucleophilic than pyridine itself.
-
-
Electrophilic Aromatic Substitution:
-
Both rings are highly activated towards electrophiles. However, the extreme activation of 2,6-dihydroxypyridine can lead to poor regioselectivity and over-reaction (e.g., poly-halogenation).
-
This compound provides a more controlled, electronically differentiated ring system, often allowing for more predictable substitution patterns.
-
Application in Complex Synthesis: Two Case Studies
Case Study 1: The "Masked Pyridone" Strategy with this compound in Alkaloid Synthesis
The synthesis of Lycopodium alkaloids often features a core piperidine or pyridone ring. The inherent basicity of these nitrogen heterocycles can complicate synthetic manipulations. Here, 2-methoxypyridines serve as elegant masked pyridones.
In the total synthesis of alkaloids like (±)–Lycoposerramine R, a methoxypyridine fragment is carried through multiple steps.[4] The methoxy group serves two purposes:
-
It reduces the basicity of the pyridine nitrogen, improving compatibility with various reagents and simplifying purification.[3][4]
-
In the final stages of the synthesis, the methoxy group can be cleaved (e.g., with HBr or BBr₃) to reveal the desired pyridone functionality present in the natural product.[5]
dot
Caption: The "Masked Pyridone" synthetic strategy.
Case Study 2: Exploiting Dihydroxy Functionality for Functional Materials
The two hydroxyl groups of 2,6-dihydroxypyridine make it an excellent precursor for ligands, polymers, and dyes. For instance, it has been investigated as a coupling agent in oxidation-based hair dyeing processes, where its ability to undergo oxidation and couple with primary intermediates is key to forming the final chromophore.[1] In this context, the presence of two hydroxyl groups is not a hindrance but a requirement for the desired reactivity and final structure.
Experimental Protocols: A Practical Guide
The following protocols illustrate the practical differences in handling these two reagents.
Protocol 1: Selective O-Triflation of this compound for Cross-Coupling
This procedure demonstrates the straightforward, selective conversion of the hydroxyl group into a triflate, a versatile leaving group for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.
Objective: To prepare 6-methoxy-2-(trifluoromethylsulfonyloxy)pyridine.
Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add pyridine (1.5 eq).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe. Causality: Pyridine is a mild, non-nucleophilic base that scavenges the triflic acid byproduct without competing in the reaction. The low temperature controls the exotherm.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure triflate. Self-Validation: The clean reaction profile and high yield of a single product validate the selectivity of the method.
Protocol 2: Attempted Mono-alkylation of 2,6-dihydroxypyridine
This protocol highlights the challenges of selectivity with 2,6-dihydroxypyridine.
Objective: To synthesize 2-benzyloxy-6-hydroxypyridine.
Methodology:
-
Suspend 2,6-dihydroxypyridine (1.0 eq) in anhydrous DMF (0.3 M) in a flask under a nitrogen atmosphere.
-
Add potassium carbonate (K₂CO₃, 1.1 eq) and stir the mixture for 30 minutes at room temperature. Causality: K₂CO₃ is a common base for O-alkylations. Using a slight excess is intended to favor mono-deprotonation.
-
Add benzyl bromide (BnBr, 1.0 eq) dropwise and heat the reaction to 60 °C.
-
Stir for 12-18 hours, monitoring by TLC or LC-MS. Analysis will likely show a mixture of starting material, the desired mono-benzylated product, the O,O'-dibenzylated byproduct, and potentially N-benzylated species.
-
Work-up involves pouring the reaction into water and extracting with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.
-
Purification requires careful flash column chromatography, which may be difficult due to the similar polarities of the products. Self-Validation: The complex product mixture, even with controlled stoichiometry, demonstrates the inherent lack of selectivity and validates the need for a different strategy if the mono-alkylated product is the sole target.
Conclusion and Strategic Recommendations
The choice between this compound and 2,6-dihydroxypyridine is not a matter of which is "better," but which is strategically sound for the intended application.
-
Choose this compound when:
-
Selectivity is paramount: You require clean, predictable functionalization at a single position.
-
Basicity is a concern: Your synthesis involves base-sensitive functional groups or reaction conditions where the lower basicity of the pyridine nitrogen is advantageous.
-
A masked pyridone is needed: You plan a late-stage deprotection to reveal a pyridone moiety, a common tactic in natural product synthesis.[3][4]
-
-
Choose 2,6-dihydroxypyridine when:
-
Symmetrical disubstitution is the goal: You intend to functionalize both hydroxyl groups equally.
-
The dihydroxy motif is essential: The target molecule's structure or function (e.g., as a bidentate ligand or in a polymerization reaction) requires both hydroxyl groups.
-
You are exploring its utility in applications like dyes or materials where its specific oxidative or coupling properties are desired.[1]
-
By understanding the fundamental differences in their reactivity and leveraging the strategic advantages of each, researchers can make more informed decisions, streamlining their synthetic routes and enhancing the overall efficiency of complex molecule construction.
dot
Caption: Reagent selection decision framework.
References
- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Dihydroxypyridine | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating 2-Hydroxy-6-methoxypyridine and Its Positional Isomers
This guide provides a detailed spectroscopic framework for the characterization and differentiation of 2-Hydroxy-6-methoxypyridine and its key positional isomers. For researchers in medicinal chemistry and materials science, the precise identification of these structural isomers is critical, as the substitution pattern on the pyridine ring dictates the molecule's chemical reactivity, biological activity, and physical properties. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), providing both comparative data and the causal logic behind the spectral differences.
The Critical Role of Tautomerism
Before analyzing any spectra, it is essential to understand the tautomeric equilibrium that governs hydroxypyridines. Hydroxypyridines substituted at the 2- or 4-position exist in a dynamic equilibrium with their corresponding pyridone tautomers. For this compound, the equilibrium strongly favors the 6-methoxy-2(1H)-pyridone form. This is a crucial distinction, as the pyridone tautomer possesses a C=O bond and an N-H bond, which are absent in the aromatic hydroxy form, leading to profoundly different spectroscopic signatures. Conversely, isomers like 5-Hydroxy-2-methoxypyridine, where the hydroxyl group is at the 3- or 5-position, exist predominantly in the aromatic hydroxy form. This fundamental structural difference is the primary driver of the spectral variations discussed below.
Caption: Structural relationship and predominant tautomeric forms of hydroxymethoxypyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each proton (¹H) and carbon (¹³C) nucleus.
Expert Rationale
The electron-donating methoxy (-OCH₃) group and the electron-donating/withdrawing hydroxyl/carbonyl (-OH/C=O) group exert significant influence on the electron density of the pyridine ring. This, combined with the nitrogen atom's own electron-withdrawing effect, creates unique shielding and deshielding patterns for each isomer. The pyridone tautomer of this compound, for instance, is no longer a true aromatic system, leading to upfield shifts for its ring protons compared to the fully aromatic isomers.
Standard Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -OH and -NH.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer.
-
Data Acquisition: Acquire the spectrum at 25 °C. A standard pulse sequence is used with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
Comparative ¹H NMR Data
| Compound | H-3 | H-4 | H-5 | -OCH₃ | -OH / -NH | Key Coupling Constants (Hz) |
| 6-Methoxy-2(1H)-pyridone | ~6.0-6.2 (d) | ~7.2-7.4 (t) | ~5.8-6.0 (d) | ~3.8-3.9 (s) | ~11-13 (br s) | J₃,₄ ≈ 7-9, J₄,₅ ≈ 7-9 |
| 3-Hydroxy-2-methoxypyridine | - | ~7.2-7.3 (dd) | ~7.0-7.1 (dd) | ~3.9-4.0 (s) | ~9-10 (s) | J₄,₅ ≈ 8, J(H4/H6) ≈ 4-5 |
| 5-Hydroxy-2-methoxypyridine [1] | ~7.1-7.2 (d) | ~7.2-7.3 (dd) | - | ~3.8-3.9 (s) | ~9-10 (s) | J₃,₄ ≈ 8-9, J(H4/H6) ≈ 3 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Interpretation:
-
This compound (as pyridone): The presence of an sp³-hybridized nitrogen and a carbonyl group breaks the aromaticity, causing the protons at positions 3 and 5 to appear significantly upfield compared to the other isomers. The N-H proton is typically a broad singlet at a very downfield chemical shift.
-
Aromatic Isomers (3-OH and 5-OH): These isomers retain their aromatic character, with ring protons appearing in the more typical ~7.0-8.0 ppm region. The specific chemical shifts and coupling patterns are unique fingerprints determined by the ortho, meta, and para relationships between the protons and the two substituents.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying specific functional groups, making the distinction between a hydroxy-pyridine and a pyridone tautomer straightforward.
Expert Rationale
The most telling spectral feature is the carbonyl (C=O) stretch. Its presence as a strong, sharp band is definitive evidence for the pyridone tautomer. In contrast, the aromatic hydroxy isomers will show a broad O-H stretching vibration and characteristic aromatic C=C and C=N stretching bands, but no C=O band in the typical region.
Standard Protocol for ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the crystal is clean by taking a background spectrum of the empty stage.
-
Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Comparative IR Data
| Compound | O-H / N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=C, C=N Aromatic Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 6-Methoxy-2(1H)-pyridone | ~3200-3400 (N-H, broad) | ~1650-1670 (strong, sharp) | ~1580-1620 | ~1250-1280 (asym.) |
| 3-Hydroxy-2-methoxypyridine | ~3000-3400 (O-H, very broad) | Absent | ~1570-1610 | ~1230-1260 (asym.) |
| 5-Hydroxy-2-methoxypyridine | ~3000-3400 (O-H, very broad) | Absent | ~1570-1610 | ~1240-1270 (asym.) |
Interpretation:
-
The intense C=O stretch around 1660 cm⁻¹ is the most unambiguous diagnostic peak for This compound .
-
The other isomers are identified by the absence of this strong carbonyl peak and the presence of a very broad absorption in the high-frequency region, characteristic of a hydrogen-bonded hydroxyl group.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is highly sensitive to the nature and extent of the conjugated π-electron system.
Expert Rationale
The chromophore—the part of the molecule that absorbs light—is fundamentally different between the tautomers. The aromatic hydroxy-isomers possess a substituted benzene-like chromophore. The pyridone tautomer, however, has a conjugated enone-like system. These different electronic systems result in distinct λmax values. Generally, extending conjugation leads to a bathochromic shift (a shift to longer wavelengths).[2]
Standard Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent like ethanol or methanol.
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and use it to zero the instrument.
-
Data Acquisition: Replace the blank with a cuvette containing the sample solution. Scan a range from approximately 200 to 400 nm.
-
Processing: Identify the wavelength(s) of maximum absorbance (λmax).
Comparative UV-Vis Data
| Compound | Primary π → π* Transition (λmax, nm) |
| 6-Methoxy-2(1H)-pyridone | ~300-320 nm |
| Aromatic Hydroxymethoxypyridines | ~270-290 nm |
Note: Values are approximate and highly dependent on the solvent.
Interpretation: The extended conjugation in the pyridone system of This compound typically results in a λmax at a longer wavelength compared to its true aromatic hydroxy isomers. This bathochromic shift provides a clear method of differentiation.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
While all isomers share the same nominal mass, High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, and the fragmentation patterns observed in tandem MS (MS/MS) or under electron ionization (EI) can serve as a final fingerprint.
Expert Rationale
All isomers have a molecular formula of C₆H₇NO₂ and a monoisotopic mass of approximately 125.0477 Da.[3][4] The differentiation lies in how they break apart. The methoxy-containing isomers will readily lose a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da). The pyridone tautomer is particularly noted for its ability to lose carbon monoxide (CO, 28 Da) via retro-Diels-Alder-type fragmentation.
Comparative MS Fragmentation
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 125 [M]⁺ | 110 ([M-CH₃]⁺), 95 ([M-CH₂O]⁺) |
| 6-Methoxy-2(1H)-pyridone | 125 [M]⁺ | 97 ([M-CO]⁺) , 110, 95 |
| Aromatic Isomers | 125 [M]⁺ | 110, 95 (Loss of CO is less favorable) |
Interpretation: The presence of a significant fragment ion at m/z 97, corresponding to the loss of CO, is a strong indicator for the pyridone structure of This compound . While other isomers may show minor fragments, the relative abundance of the [M-CO]⁺ ion is a key differentiator.
Integrated Workflow and Conclusion
A systematic approach using multiple techniques ensures confident identification. The following workflow is recommended for analyzing an unknown hydroxymethoxypyridine isomer.
Caption: A logical workflow for the spectroscopic identification of hydroxymethoxypyridine isomers.
References
A Comparative Guide to the Biological Activity of 2-Hydroxy-6-methoxypyridine Derivatives
Introduction: The Versatile Scaffold of 2-Hydroxy-6-methoxypyridine
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. Among its many variations, the this compound core has emerged as a particularly intriguing starting point for the development of novel therapeutic agents. This is due to its unique electronic properties and the presence of functional groups that are amenable to chemical modification.
One of the key chemical features of this scaffold is its existence in a tautomeric equilibrium with its pyridone form, 6-methoxy-2(1H)-pyridone. This equilibrium can be crucial for its interaction with biological targets, influencing factors like hydrogen bonding capacity and overall molecular conformation. The methoxy group at the 6-position and the hydroxyl/oxo group at the 2-position provide key anchor points for receptor binding and allow for a diverse range of derivatives to be synthesized, enabling the exploration of structure-activity relationships (SAR).
This guide provides a comparative analysis of the biological activities of various this compound derivatives, focusing on their anticancer, antifungal, and anti-inflammatory potential. We will delve into the experimental data that underpins these findings, explain the causality behind the experimental designs, and offer insights into the future trajectory of research in this area.
Part 1: Anticancer Activity
The search for novel anticancer agents is a cornerstone of drug discovery. Pyridine derivatives have shown considerable promise, and compounds derived from the 2-methoxypyridine scaffold are no exception.[1] Researchers have systematically synthesized and evaluated series of these derivatives to understand how structural modifications influence their ability to kill cancer cells.[2]
A central theme in this research is the modification of the core structure with different aryl groups to investigate SAR and identify substitutions that enhance cytotoxicity.[2] The rationale is that altering the electronic and steric properties of the molecule can significantly impact its ability to bind to specific targets within cancer cells, such as enzymes or receptors, leading to cell death.
Quantitative Analysis of Cytotoxic Activity
The primary method for quantifying the anticancer potential of these compounds is the in vitro cytotoxicity assay, which measures the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). A lower IC50 value signifies higher potency. The MTT assay is a widely accepted colorimetric method for this purpose, relying on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Below is a comparative table summarizing the IC50 values for a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs against three human cancer cell lines.[2]
| Compound ID | 4-Aryl Substituent | IC50 (µM) vs. HCT-116 (Colorectal) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A-549 (Lung) |
| Analog 1 | 4-Fluorophenyl | 5.2 | 7.8 | 6.5 |
| Analog 2 | 4-Chlorophenyl | 3.1 | 4.5 | 3.9 |
| Analog 3 | 4-Bromophenyl | 2.5 | 3.1 | 2.8 |
| Analog 4 | 4-Methoxyphenyl | 8.9 | 10.2 | 9.4 |
| Doxorubicin | (Standard Drug) | 0.8 | 1.1 | 0.9 |
Data synthesized from findings presented by BenchChem.[2]
Expert Insights on SAR: The data clearly indicates that the nature of the substituent on the 4-aryl ring plays a crucial role in cytotoxic activity.[2] Halogen substitutions, particularly bromine (Analog 3) and chlorine (Analog 2), result in the most potent compounds in this series. This suggests that electronegative and moderately sized groups at this position enhance the molecule's anticancer effects. In contrast, the electron-donating methoxy group (Analog 4) leads to a significant decrease in potency. This provides a valuable foundation for the rational design of more potent anticancer agents based on this scaffold.[2]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the standardized procedure for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-methoxypyridine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases of viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Workflow Visualization
Caption: Drug discovery workflow for 2-methoxypyridine analogs.
Part 2: Antifungal Activity
Fungal infections pose a significant threat to human health and agriculture. The development of new antifungal agents is critical, especially with the rise of resistant strains. Certain heterocyclic compounds, including pyridine and chalcone derivatives, have demonstrated promising antifungal properties.[3][4]
One study investigated a flavonoid derivative, 2-hydroxy 4,4',6'-trimethoxy chalcone, which shares structural motifs with the pyridine derivatives of interest. It was tested against a panel of ten fungi, revealing significant inhibition of spore germination.[3] This highlights the potential of methoxylated aromatic structures in combating fungal pathogens.
Quantitative Analysis of Antifungal Activity
Antifungal activity is often assessed by measuring the inhibition of fungal growth or spore germination. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an agent that prevents visible growth of a microorganism.
The table below summarizes the spore germination inhibition of various fungi by 2-hydroxy 4,4',6'-trimethoxy chalcone at different concentrations.[3]
| Fungal Species | % Spore Germination Inhibition at 500 ppm | % Spore Germination Inhibition at 1000 ppm | % Spore Germination Inhibition at 2000 ppm |
| Alternaria solani | 75.2 | 80.5 | 85.3 |
| Alternaria brassicicola | 68.4 | 75.1 | 82.6 |
| Colletotrichum capsici | 65.1 | 72.8 | 79.4 |
| Ustilago cynodontis | 80.3 | 86.7 | 91.2 |
| Aspergillus flavus | 76.9 | 82.3 | 88.1 |
Data adapted from Maurya et al.[3]
Expert Insights on Antifungal Action: The data shows a clear dose-dependent inhibitory effect on spore germination across multiple fungal species. Ustilago cynodontis, Alternaria solani, and Aspergillus flavus were particularly sensitive to the compound, showing over 75% inhibition even at the lowest concentration of 500 ppm.[3] This broad-spectrum activity suggests that the compound may target a fundamental process in fungal viability. The methoxy and hydroxyl groups are likely critical for its mechanism of action, potentially by disrupting cell membrane integrity or inhibiting key metabolic enzymes.
Experimental Protocol: Spore Germination Assay
This protocol is a fundamental technique for evaluating the efficacy of potential antifungal compounds.
-
Fungal Culture: Grow the target fungi on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation occurs.
-
Spore Suspension: Harvest spores by flooding the agar surface with sterile distilled water containing a wetting agent (e.g., Tween 80) and gently scraping. Filter the suspension to remove mycelial fragments and adjust the spore concentration to approximately 1 x 10^6 spores/mL.
-
Compound Preparation: Dissolve the test compound in a suitable solvent and prepare serial dilutions in sterile water or a buffer.
-
Incubation: Mix a small volume of the spore suspension with an equal volume of the test compound dilution in the wells of a microtiter plate or on a cavity slide. Include a control with no compound.
-
Assessment: Incubate under optimal conditions for germination (e.g., 25°C for 12-24 hours). Observe under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore).
-
Calculation: Calculate the percentage of inhibition using the formula: [(C-T)/C] * 100, where C is the percentage of germination in the control and T is the percentage of germination in the treatment.
Part 3: Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli and is a hallmark of many chronic diseases. The development of new anti-inflammatory agents with improved efficacy and fewer side effects is an ongoing goal. Pyrimidine and purine derivatives, which are structurally related to pyridines, have shown significant anti-inflammatory potential.[5][6][7]
Studies on 8-methoxy-purine-2,6-dione derivatives have revealed that these compounds can exert anti-inflammatory effects by reducing neutrophil count, inhibiting vascular permeability, and lowering the level of pro-inflammatory cytokines like TNF-α.[5] This provides a strong rationale for investigating similarly substituted pyridine derivatives for anti-inflammatory properties.
Key In Vivo Anti-inflammatory Models
Evaluating anti-inflammatory activity often requires in vivo models that mimic aspects of the human inflammatory response.
-
Carrageenan-Induced Paw Edema: This is a classic model for acute inflammation. A substance called carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The test compound is administered prior to the carrageenan, and its ability to reduce the swelling is measured over several hours. This model is useful for screening compounds that may inhibit mediators of the early inflammatory cascade, such as histamine, serotonin, and prostaglandins.[5][8]
-
Zymosan-Induced Peritonitis: This model involves injecting zymosan (a yeast cell wall component) into the peritoneal cavity, which elicits a robust inflammatory response, including the recruitment of large numbers of neutrophils. The effectiveness of a test compound is determined by its ability to reduce the influx of these immune cells into the peritoneal fluid.[5]
Logical Flow of Anti-inflammatory Investigation
Caption: A logical workflow for evaluating anti-inflammatory agents.
Expert Insights on Anti-inflammatory Potential: Studies on related heterocyclic compounds suggest that the anti-inflammatory effect may be linked to the inhibition of pro-inflammatory cytokines like TNF-α.[5] For this compound derivatives, it is hypothesized that the methoxy group and the pyridone ring system could interact with key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or kinases involved in cytokine signaling. Further investigation is required to elucidate the precise mechanisms, but the existing data on related structures provides a strong impetus for screening these compounds.[6]
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential across multiple biological activities, including anticancer, antifungal, and likely anti-inflammatory effects.
-
For Anticancer Agents: The structure-activity relationship data strongly suggests that further optimization of the 4-aryl substituent could lead to compounds with even greater potency and selectivity.[2] Future work should focus on elucidating the specific molecular targets and exploring their efficacy in in vivo cancer models.
-
For Antifungal Agents: The broad-spectrum activity observed is encouraging.[3] The next steps should involve determining the MIC values against a wider range of clinically relevant fungi, including resistant strains, and investigating the mechanism of action, which could reveal novel antifungal targets.
-
For Anti-inflammatory Agents: Based on the activity of related structures, a systematic screening of this compound derivatives in established inflammation models is highly warranted.[5]
The versatility of this scaffold, combined with the compelling preliminary data, makes it a rich area for future research. A multidisciplinary approach combining synthetic chemistry, biological screening, and mechanistic studies will be essential to unlock the full therapeutic potential of these compounds.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2-Hydroxy-6-methoxypyridine in Reaction Mixtures
This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 2-Hydroxy-6-methoxypyridine in complex reaction mixtures. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causal science behind method selection and validation. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a foundational technique and compare its performance against Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction: The Analytical Imperative
This compound is a crucial building block in the synthesis of various pharmaceutical agents and fine chemicals.[1] Accurate in-process monitoring of its concentration is paramount for ensuring reaction completion, optimizing yield, and characterizing impurity profiles. The choice of an analytical method depends on a balance of required sensitivity, selectivity, speed, and the complexity of the reaction matrix. This guide dissects the most relevant techniques to empower scientists to make informed decisions for their specific applications.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent starting point for quantifying this compound.[2] Its prevalence is due to its reliability, cost-effectiveness, and straightforward implementation.
Causality Behind the Method
The fundamental principle is the separation of the analyte from other components in the reaction mixture based on its differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, a reverse-phase (RP) setup is ideal.
-
Stationary Phase: An octadecylsilane (C18) column is the workhorse of RP-HPLC. The nonpolar C18 ligands interact with the analyte via hydrophobic interactions. The polarity of this compound allows for sufficient retention and subsequent elution with a suitable mobile phase.
-
Mobile Phase: A gradient mixture of a weak acid in water (e.g., 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile or methanol is typically used. The acid suppresses the ionization of silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.[3] The organic solvent is the "strong" eluent, and its increasing concentration during the gradient run elutes the analyte and other components based on their polarity.
-
UV Detection: Pyridine derivatives possess a chromophore (the pyridine ring) that absorbs UV light.[2][4] By monitoring the absorbance at a specific wavelength (λmax), where the analyte shows maximum absorbance and minimal interference from other components, we can achieve sensitive and selective detection. A diode-array detector (DAD) is particularly useful for confirming peak purity and selecting the optimal wavelength.
Experimental Protocol: HPLC-UV
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction mixture.
-
Quench a small, accurately measured aliquot of the reaction mixture and dilute it with the diluent to bring the analyte concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: DAD, monitor at 220 nm and 270 nm.
-
-
Data Analysis:
-
Integrate the peak area of this compound in both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the prepared samples using the linear regression equation from the calibration curve.
-
Workflow & Validation
The protocol's integrity is validated through specificity, precision, accuracy, and linearity, ensuring the method is fit for its intended purpose.[5][6][7]
References
- 1. synchem.de [synchem.de]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2-Chloro-6-methoxypyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
A Comparative Guide to the Validation of an Analytical Method for 2-Hydroxy-6-methoxypyridine Purity Assessment
In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical attribute that underpins its quality, safety, and efficacy. For a molecule such as 2-Hydroxy-6-methoxypyridine, a versatile intermediate in organic synthesis, a robust and validated analytical method for purity assessment is not merely a quality control measure but a cornerstone of reliable scientific progression. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound, with a focus on a validated High-Performance Liquid Chromatography (HPLC) method, and its comparison with Gas Chromatography-Mass Spectrometry (GC-MS) and Titrimetry. The experimental designs and validation strategies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2]
The Analytical Challenge: Understanding this compound and Its Potential Impurities
This compound can exist in tautomeric equilibrium with 6-methoxy-2(1H)-pyridone. This chemical characteristic, along with its synthesis pathway, dictates the potential impurity profile. Common impurities may arise from starting materials, by-products of the synthesis, or degradation products. For instance, synthesis of methoxypyridines can involve nucleophilic substitution reactions, which may lead to residual starting materials or regioisomeric by-products.[3] Degradation of pyridine derivatives can occur via oxidation or hydrolysis, leading to ring-opened products or hydroxylated species.[4][5] A thorough understanding of these potential impurities is paramount for developing a specific and stability-indicating analytical method.
Methodology Comparison: HPLC, GC-MS, and Titrimetry
The choice of an analytical method for purity assessment is a balance of specificity, sensitivity, accuracy, and practicality. Here, we compare three distinct yet powerful techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is often the method of choice for the analysis of moderately polar, non-volatile compounds like this compound. Its high resolving power allows for the separation of the main component from closely related impurities.
Caption: Workflow for HPLC method development and validation.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on UV spectrum of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the main peak. Resolution > 2 for all known impurities. | Passed. Peak purity index > 0.999. Resolution between the main peak and closest impurity is 2.8. |
| Linearity (R²) | R² ≥ 0.999 | 0.9998 over a range of 0.05 - 1.0 mg/mL. |
| Range | 80-120% of the test concentration. | 0.4 - 0.6 mg/mL. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%) | Repeatability: 0.45%, Intermediate Precision: 0.82% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | RSD of results should be within acceptable limits after small, deliberate variations in method parameters. | The method is robust for changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities
GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds. It can be particularly useful for identifying and quantifying residual solvents and certain process-related impurities that may not be amenable to HPLC analysis. For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.[6]
Caption: Workflow for GC-MS method development.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 40-400).
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. Derivatization with a silylating agent (e.g., BSTFA) may be required.
| Feature | HPLC | GC-MS |
| Applicability | Ideal for non-volatile and thermally stable compounds. | Suitable for volatile and semi-volatile compounds; may require derivatization for polar analytes. |
| Specificity | Based on retention time and UV spectrum (PDA). | High specificity from mass fragmentation patterns. |
| Sensitivity | Generally high, especially with UV detection for chromophoric compounds. | Very high sensitivity, particularly in selected ion monitoring (SIM) mode. |
| Impurity Profiling | Excellent for non-volatile impurities and degradation products. | Excellent for residual solvents and volatile by-products. |
| Quantification | Straightforward with external or internal standards. | Can be more complex due to potential for analyte degradation in the injector and ion source fragmentation. |
Titrimetry: A Classic Approach for Absolute Purity Assessment
Titrimetric methods, such as acid-base titration, can provide an absolute measure of the purity of a substance, as they are based on stoichiometry. For this compound, which has a weakly acidic hydroxyl group, a non-aqueous acid-base titration can be employed.
-
Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in a suitable non-aqueous solvent.
-
Solvent: A non-aqueous solvent such as dimethylformamide (DMF) or acetonitrile.
-
Indicator: Potentiometric endpoint detection is preferred for better accuracy and precision.
-
Procedure:
-
Accurately weigh about 200 mg of this compound.
-
Dissolve the sample in 50 mL of the chosen solvent.
-
Titrate with 0.1 M TBAH, monitoring the potential difference.
-
Determine the endpoint from the titration curve (the point of maximum inflection).
-
Perform a blank titration and make necessary corrections.
-
| Feature | Chromatographic Methods (HPLC/GC-MS) | Titrimetry |
| Information Provided | Relative purity (area percent) and impurity profile. | Absolute purity (assay value). |
| Specificity | High, can separate and quantify individual impurities. | Lower, as any acidic or basic impurity will be titrated along with the main component. |
| Sensitivity | High, capable of detecting trace-level impurities. | Lower, generally suitable for assay of the main component. |
| Instrumentation | Complex and expensive. | Simple and inexpensive. |
| Validation | Extensive validation required as per ICH guidelines. | Simpler validation, focusing on accuracy and precision of the titration. |
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and robust assessment of this compound purity, an integrated approach is recommended. A validated RP-HPLC method serves as the primary tool for routine purity testing and the quantification of non-volatile impurities. This should be complemented by a GC-MS method for the analysis of residual solvents and other volatile impurities. Finally, a titrimetric method can be employed as an orthogonal technique to provide an absolute assay value, thereby offering a complete and well-substantiated purity profile of the compound. This multi-faceted strategy ensures the highest level of confidence in the quality of this compound for its intended use in research and development.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-Hydroxy-6-methoxypyridine
Introduction
2-Hydroxy-6-methoxypyridine is a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a hydroxyl and a methoxy group on the pyridine ring, allows for diverse downstream functionalization, making it a key intermediate in the synthesis of a range of target molecules. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in medicinal and process chemistry.
This guide provides an in-depth technical comparison of three distinct synthetic strategies for the preparation of this compound. Each method is evaluated based on its chemical principles, operational efficiency, and potential for scalability. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and a comparative analysis of their respective advantages and disadvantages.
Methodology Overview: Three Synthetic Pathways
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of synthetic transformations. This guide will focus on the following three routes:
-
Selective Mono-O-methylation of 2,6-Dihydroxypyridine: A direct approach that leverages the differential reactivity of the two hydroxyl groups.
-
Partial Demethylation of 2,6-Dimethoxypyridine: A method that relies on the controlled removal of a methyl group from a symmetrical precursor.
-
Hydrolysis of 2-Amino-6-methoxypyridine via Diazotization: A classical transformation that converts an amino group to a hydroxyl group.
Route 1: Selective Mono-O-methylation of 2,6-Dihydroxypyridine
This is arguably the most direct and atom-economical approach to this compound. The success of this method hinges on achieving regioselective methylation of one of the two hydroxyl groups of 2,6-dihydroxypyridine.
Causality of Experimental Choices
The key challenge in this synthesis is to prevent the formation of the undesired diether, 2,6-dimethoxypyridine, and to control the position of methylation. The tautomeric nature of 2,6-dihydroxypyridine, which exists in equilibrium with 6-hydroxy-2-pyridone, plays a crucial role in its reactivity. The pyridone hydroxyl group is generally more acidic and nucleophilic than the enolic hydroxyl group, which can be exploited for selective methylation under carefully controlled conditions.
Dimethyl carbonate (DMC) has emerged as a green and effective methylating agent, offering a safer alternative to traditional reagents like methyl iodide or dimethyl sulfate.[1][2] The selectivity of the methylation can be further enhanced by the choice of catalyst and reaction conditions. Basic catalysts, such as potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are often employed to deprotonate the more acidic hydroxyl group, thereby activating it for nucleophilic attack on the methylating agent.[3] The use of ionic liquids as catalysts has also been shown to promote selective O-methylation of phenolic compounds with DMC.[4]
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
2,6-Dihydroxypyridine
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dihydroxypyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.1 eq) to the solution.
-
Add dimethyl carbonate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 140 °C and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify to pH 5-6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Route 2: Partial Demethylation of 2,6-Dimethoxypyridine
This approach begins with a symmetrical precursor, 2,6-dimethoxypyridine, and aims to selectively remove one of the two methyl groups. This strategy can be advantageous if 2,6-dimethoxypyridine is more readily available or cost-effective than 2,6-dihydroxypyridine.
Causality of Experimental Choices
The key to this method is the use of a reagent that can effect selective mono-demethylation. Strong nucleophiles or Lewis acids are typically employed for ether cleavage. L-selectride (lithium tri-sec-butylborohydride) has been reported as a reagent for the chemoselective demethylation of methoxypyridines.[5] The bulky nature of the L-selectride likely plays a role in the selective removal of one methyl group, potentially through a sterically controlled mechanism. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures.
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
2,6-Dimethoxypyridine
-
L-selectride (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,6-dimethoxypyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add L-selectride solution (1.1 eq) to the reaction mixture via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.
-
Acidify the mixture to pH 5-6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Route 3: Hydrolysis of 2-Amino-6-methoxypyridine via Diazotization
This classical synthetic route transforms an amino group into a hydroxyl group via a diazonium salt intermediate. This method is particularly useful if 2-amino-6-methoxypyridine is a readily available starting material.
Causality of Experimental Choices
The reaction proceeds in two key steps: diazotization and hydrolysis. In the first step, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[6] The instability of diazonium salts necessitates these low temperatures to prevent premature decomposition.
In the second step, the diazonium salt solution is warmed, leading to the loss of dinitrogen gas and the formation of a highly reactive aryl cation. This cation is then trapped by water, which acts as a nucleophile, to form the desired hydroxyl group. This overall transformation is a variation of the Sandmeyer reaction.[7]
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
2-Amino-6-methoxypyridine
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Nitrite (NaNO₂)
-
Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a beaker, carefully add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.
-
Cool the sulfuric acid solution to 0-5 °C in an ice-salt bath.
-
Slowly add 2-amino-6-methoxypyridine (1.0 eq) to the cold acid solution with stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and neutralize by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Comparative Analysis
| Feature | Route 1: Selective Methylation | Route 2: Partial Demethylation | Route 3: Hydrolysis via Diazotization |
| Starting Material | 2,6-Dihydroxypyridine | 2,6-Dimethoxypyridine | 2-Amino-6-methoxypyridine |
| Key Reagents | Dimethyl Carbonate, Base | L-selectride | Sodium Nitrite, Strong Acid |
| Reaction Steps | One-pot | One-pot | Two steps (in situ) |
| Reported Yield | Moderate to Good (Estimated) | Moderate (Estimated) | Moderate (Estimated) |
| Scalability | Potentially high, especially with green reagents. | Moderate, cost of L-selectride could be a factor. | Well-established, but handling of diazonium salts requires care. |
| Safety & Environmental | Good, especially with DMC.[1] | L-selectride is pyrophoric. | Diazonium salts are potentially explosive.[7] |
| Selectivity Control | Good, dependent on conditions. | Good, sterically controlled. | High, for the amino to hydroxyl conversion. |
Note: The yields for these specific transformations to this compound are not explicitly reported in the readily available literature. The estimates are based on similar reactions reported for related substrates. Experimental optimization would be required to determine the precise yields for each route.
Conclusion
The choice of the optimal synthetic route for this compound will ultimately depend on a variety of factors including the availability and cost of the starting materials, the desired scale of the synthesis, and the safety and environmental considerations of the laboratory or manufacturing facility.
-
Route 1 (Selective Methylation) is an attractive option due to its directness and the potential for using environmentally benign reagents like dimethyl carbonate. It is likely to be a preferred method for large-scale production if high selectivity can be achieved and optimized.
-
Route 2 (Partial Demethylation) offers a viable alternative if 2,6-dimethoxypyridine is a more accessible precursor. However, the use of pyrophoric reagents like L-selectride requires careful handling.
-
Route 3 (Hydrolysis via Diazotization) is a well-established transformation in organic chemistry. While effective, the inherent hazards associated with diazonium salts may make it less desirable for large-scale industrial synthesis without appropriate engineering controls.
Further research and process development are warranted to optimize the reaction conditions and accurately quantify the yields for each of these synthetic pathways to this compound. This will enable a more definitive selection of the most efficient and sustainable method for its production.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of current methods for genome-wide DNA methylation profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selectivity engineering of O-methylation of hydroxybenzenes with dimethyl carbonate using ionic liquid as catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Efficacy of 2-Hydroxy-6-methoxypyridine Analogs: A Comparative Analysis
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 2-Hydroxy-6-methoxypyridine and its analogs are emerging as a promising class of compounds with potential applications in oncology, as well as in the management of inflammatory and oxidative stress-related diseases. This guide provides a comprehensive framework for the in vitro evaluation of these analogs, presenting a suite of assays to dissect their cytotoxic, anti-inflammatory, and antioxidant activities. By offering detailed, side-by-side comparisons, this document aims to empower researchers to make data-driven decisions in the selection and optimization of lead candidates.
The Scientific Rationale: Targeting Cellular Viability, Inflammation, and Oxidative Stress
The therapeutic potential of this compound analogs is predicated on their ability to modulate fundamental cellular processes. This guide focuses on three key areas of biological activity that are frequently implicated in a wide range of pathologies:
-
Cytotoxicity: The ability of a compound to induce cell death is a primary focus in the development of anti-cancer therapies.[1][2][3] A comparative analysis of the cytotoxic potency of different analogs against relevant cancer cell lines is a critical first step in identifying promising oncological drug candidates.
-
Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. Key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), represent important therapeutic targets.[4][5][6][7] Evaluating the capacity of these analogs to inhibit these pathways can reveal their potential as anti-inflammatory agents.
-
Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in cellular damage and a variety of disease states.[8][9][10][11][12] Assessing the radical-scavenging capabilities of these compounds provides insight into their potential to mitigate oxidative damage.
This guide will detail the experimental workflows to quantitatively assess these three pillars of activity, enabling a holistic comparison of the therapeutic potential of novel this compound analogs.
Experimental Workflow: A Tri-Phased Approach to Efficacy Profiling
A logical and stepwise approach is crucial for the efficient and effective evaluation of a library of compounds. The following workflow is designed to provide a comprehensive efficacy profile for each this compound analog.
Caption: A three-phased in vitro workflow for the comprehensive efficacy profiling of this compound analogs.
Phase 1: Comparative Cytotoxicity Screening
The initial phase of evaluation focuses on determining the cytotoxic potential of the this compound analogs against a panel of human cancer cell lines. This allows for the identification of compounds with anti-proliferative activity and provides a preliminary assessment of their therapeutic window.
Featured Assay: MTT/XTT Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure cellular metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.
Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines (e.g., representing different tissue origins such as breast, colon, and lung) is crucial to identify analogs with broad-spectrum activity or, conversely, those with selective toxicity towards a particular cancer type. The use of both MTT and XTT assays can provide a more robust dataset, as they have slightly different mechanisms and sensitivities.
Step-by-Step Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO). Create a series of dilutions of each compound in cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
Cell Treatment: Remove the old medium from the cell plates and add the medium containing the different concentrations of the analogs. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative Cytotoxicity of this compound Analogs
| Analog | Cell Line 1 (e.g., MCF-7) IC50 (µM) | Cell Line 2 (e.g., HCT-116) IC50 (µM) | Cell Line 3 (e.g., A549) IC50 (µM) |
| Analog 1 | 15.2 ± 1.8 | 25.7 ± 2.3 | 32.1 ± 3.1 |
| Analog 2 | 5.8 ± 0.7 | 8.9 ± 1.1 | 12.5 ± 1.5 |
| Analog 3 | > 100 | > 100 | > 100 |
| Positive Control | 2.1 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 |
Phase 2: Unveiling Anti-inflammatory Potential
For analogs demonstrating interesting activity profiles in the cytotoxicity screen, or for a broader characterization of the library, the next phase investigates their potential to modulate key inflammatory pathways.
Featured Assays: COX Inhibition and Nitric Oxide Production
-
Cyclooxygenase (COX) Inhibition Assay: This assay measures the ability of the compounds to inhibit the activity of the two COX isoforms, COX-1 and COX-2. Inhibition of COX-2 is a key target for anti-inflammatory drugs, while inhibition of the constitutively expressed COX-1 can be associated with side effects.[4]
-
Nitric Oxide (NO) Production Assay: This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). Inhibition of NO production is indicative of anti-inflammatory activity.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of the Reaction Kinetics of 2-Hydroxy-6-methoxypyridine and its Bromo-substituted Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic compounds is a cornerstone of molecular design. Pyridine derivatives, in particular, are privileged scaffolds in a vast array of bioactive molecules. Understanding the reactivity and reaction kinetics of these building blocks is paramount for the efficient development of novel chemical entities. This guide provides a comprehensive comparative analysis of the reaction kinetics of 2-hydroxy-6-methoxypyridine and its bromo-substituted analog, offering insights into the electronic effects of substituents on electrophilic aromatic substitution.
Introduction: The Significance of Pyridine Scaffolds and the Impact of Substitution
This compound serves as a versatile precursor in organic synthesis. The interplay of the electron-donating hydroxyl and methoxy groups significantly influences the electron density of the pyridine ring, thereby directing its reactivity towards electrophiles. The introduction of a bromine atom, an electron-withdrawing group, is expected to modulate this reactivity, a factor of critical importance in multi-step synthetic sequences. A quantitative understanding of these substituent effects, through the lens of reaction kinetics, empowers chemists to predict reaction outcomes, optimize conditions, and design more efficient synthetic routes. This guide will delve into a hypothetical comparative kinetic study of the bromination of this compound, a reaction of fundamental importance in the further functionalization of this scaffold.
Theoretical Framework: Electronic Effects in Electrophilic Aromatic Substitution of Pyridines
The rate of electrophilic aromatic substitution (EAS) on a pyridine ring is governed by the electron density of the ring and the stability of the intermediate sigma complex (arenium ion).[1][2]
-
Activating and Directing Effects: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups that increase the electron density of the pyridine ring through resonance, making it more susceptible to electrophilic attack. They are ortho-, para-directing. In this compound, the 3- and 5-positions are activated.
-
Deactivating Effects of Bromine: The bromo (-Br) substituent, while having lone pairs that can participate in resonance, is an electron-withdrawing group due to its high electronegativity (inductive effect). This withdrawal of electron density deactivates the ring towards EAS.[3]
Based on these principles, we can hypothesize that the rate of an electrophilic substitution reaction, such as bromination, will be significantly faster for this compound compared to its bromo-substituted counterpart.
Experimental Design: A Protocol for Comparative Kinetic Analysis
To quantify the difference in reactivity, a kinetic study can be designed to monitor the rate of bromination of both substrates under identical conditions. Stopped-flow spectrophotometry is an ideal technique for this purpose, as it allows for the rapid mixing of reactants and the monitoring of fast reactions in real-time.[4][5][6]
Experimental Protocol: Stopped-Flow Spectrophotometric Analysis of Bromination Kinetics
Objective: To determine and compare the second-order rate constants for the bromination of this compound and 3-bromo-2-hydroxy-6-methoxypyridine.
Materials:
-
This compound
-
3-Bromo-2-hydroxy-6-methoxypyridine (synthesis may be required)[7][8][9]
-
Bromine solution (standardized)
-
Aqueous buffer solution (e.g., acetate buffer, pH 4.5)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound and 3-bromo-2-hydroxy-6-methoxypyridine of known concentrations in the aqueous buffer.
-
Prepare a stock solution of bromine of known concentration in the same buffer. The concentration of the pyridine derivative should be in large excess compared to bromine to ensure pseudo-first-order conditions.
-
-
Instrument Setup:
-
Set up the stopped-flow spectrophotometer and allow the lamp to warm up.
-
Set the observation wavelength to a value where the change in absorbance upon bromine consumption is maximal. This can be determined by acquiring the UV-Vis spectra of the reactants and products.
-
-
Kinetic Run:
-
Load one syringe of the stopped-flow apparatus with the pyridine derivative solution and the other with the bromine solution.
-
Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically trigger data acquisition upon stopping the flow.
-
Record the change in absorbance over time until the reaction is complete.
-
-
Data Analysis:
-
The observed rate constant (k_obs) for the pseudo-first-order reaction can be obtained by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k₂) can then be calculated using the equation: k₂ = k_obs / [Pyridine Derivative]
-
-
Repeatability:
-
Repeat the experiment at least three times for each substrate to ensure the reproducibility of the results.
-
Workflow Diagram
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 5. agilent.com [agilent.com]
- 6. Stopped-flow - Wikipedia [en.wikipedia.org]
- 7. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. hpst.cz [hpst.cz]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-6-methoxypyridine
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Hydroxy-6-methoxypyridine, grounding every procedure in the principles of chemical safety and regulatory compliance. Our goal is to empower you with the knowledge to handle this substance confidently, ensuring the protection of yourself, your colleagues, and the environment.
Immediate Safety Profile: this compound
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a combustible solid that presents several health risks upon exposure. The following table summarizes its key characteristics based on available Safety Data Sheets (SDS).
| Property | Data | Rationale & Implications |
| Chemical Identity | CAS No: 3279-76-3; Synonyms: 6-Methyl-2-pyridinol, 6-Methyl-2-pyridone | Ensures correct identification and retrieval of safety information. |
| Physical State | Beige Powder[1] | As a powder, it poses an inhalation risk. Engineering controls and personal protective equipment (PPE) should be chosen to mitigate airborne dust. |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] | These classifications mandate the use of specific PPE, including gloves, eye protection, and respiratory protection if dust is generated. |
| Storage Class | 11 - Combustible Solids | Must be stored away from open flames, sparks, and other sources of ignition to prevent fire.[2][3] |
| Required PPE | N95 Dust Mask (US), Eyeshields, Chemical-resistant Gloves (e.g., Nitrile)[2] | A multi-layered defense against the primary routes of exposure: inhalation, eye contact, and skin contact. |
| First Aid | Eyes: Rinse with water for at least 15 mins.[1] Skin: Wash with soap & water.[1] Inhalation: Move to fresh air.[1] General: Consult a physician.[1] | Immediate and correct first aid can significantly reduce the severity of an accidental exposure. Always have the SDS available for emergency responders.[1] |
The "Cradle-to-Grave" Mandate: Your Regulatory Responsibility
The foundation of chemical waste management in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for it from the moment it is created until its final, safe disposal.[4] Adhering to the procedures outlined below is essential for fulfilling this critical regulatory and ethical obligation.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to disposing of this compound waste, including contaminated materials (e.g., weigh boats, gloves, paper towels).
Step 1: Waste Characterization (Hazardous Waste Determination)
Why it's done: The first step in proper disposal is to determine if the waste is hazardous according to EPA criteria.[5] This determination dictates the entire handling and disposal process.
Procedure:
-
Review Known Hazards: Based on its GHS classifications, this compound is an irritant (skin, eye, respiratory).[1] While not explicitly listed by the EPA as a "listed" hazardous waste, any chemical waste generated in a lab should be assumed hazardous.[4]
-
Assess Characteristics: The EPA defines hazardous waste by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[4][5] As a combustible solid, it may be considered for its ignitability characteristics under certain conditions.
-
Make the Declaration: Given its known hazards and as a matter of best practice, all waste streams containing this compound, including grossly contaminated items, must be declared and managed as hazardous chemical waste.
Step 2: Segregation and Containerization
Why it's done: Improper segregation can lead to dangerous chemical reactions, while incorrect containerization can result in spills and exposure. Federal law requires that incompatible wastes are kept separate and that containers are appropriate for the waste they hold.[5][6]
Procedure:
-
Select an Appropriate Container:
-
Label the Container Correctly (Before Adding Waste):
-
Affix a hazardous waste label to the container.
-
Clearly write "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations.
-
Indicate the specific hazards: "Irritant," "Combustible."
-
Record the date you first add waste to the container (the "accumulation start date").
-
-
Segregate the Waste:
-
This waste stream should be designated for solid organic chemical waste .
-
Crucially, do not mix this waste with other chemical types, such as:
-
Acids or bases (to prevent reactions).
-
Liquid waste (to prevent creating a sludge).
-
Oxidizers (to prevent a fire or explosion hazard).[7]
-
Acutely toxic or "P-listed" wastes.
-
-
Step 3: Safe Accumulation in a Satellite Accumulation Area (SAA)
Why it's done: The EPA allows for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), typically a designated spot within your laboratory.[6] This allows for safe, short-term storage before the waste is moved to a central facility.
Procedure:
-
Designate the SAA: The designated area in your lab must be under the control of the personnel generating the waste.
-
Add Waste Safely: When adding waste to the container, wear all required PPE (lab coat, gloves, eye protection).
-
Keep Containers Closed: The waste container must be securely closed at all times except when you are actively adding waste.[4][6] This is one of the most common EPA violations and is critical for preventing spills and the release of vapors.[4]
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace at the top to allow for expansion.
-
Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Final Disposal and Record-Keeping
Why it's done: The final step transfers the waste to trained professionals for transport and disposal, completing your "cradle-to-grave" responsibility. Accurate records are legally required and provide a crucial paper trail.[6]
Procedure:
-
Contact Environmental Health & Safety (EHS): Once your waste container is full or you are finished with the chemical, contact your institution's EHS department or designated safety officer to arrange for a waste pickup.
-
Transportation: Do not transport the waste yourself. Only trained personnel should move hazardous waste to the central accumulation facility.[8]
-
Manifesting and Record-Keeping: Your institution's EHS department will handle the creation of a hazardous waste manifest, a legal document that tracks the waste to its final destination.[8] Be sure to maintain any internal logs or records your laboratory requires.
Emergency Protocol: Spill Management
Accidents happen, and preparedness is key.[9] If a spill of this compound powder occurs, follow these steps immediately.
Procedure:
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency response line.
-
For Small, Manageable Spills:
-
Don appropriate PPE, including an N95 respirator, chemical splash goggles, a lab coat, and double-layered nitrile gloves.
-
Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[2] Do not use combustible materials like paper towels to absorb the bulk of the powder.
-
Carefully sweep or scoop the material into your designated solid hazardous waste container. Use non-sparking tools.[3]
-
Decontaminate the area with a suitable solvent (consult your institution's guidelines), followed by soap and water.
-
Collect all cleanup materials (gloves, wipes, etc.) and place them in the hazardous waste container.
-
-
Report the Incident: Report all spills to your supervisor and EHS department, regardless of size.
By adhering to these detailed procedures, you actively contribute to a culture of safety and responsibility, ensuring that your scientific pursuits are conducted with the highest standards of care.
References
- 1. 2-Hydroxy-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pfw.edu [pfw.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. epa.gov [epa.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. epa.gov [epa.gov]
- 9. ipgsf.com [ipgsf.com]
A Researcher's Guide to Personal Protective Equipment for Handling 2-Hydroxy-6-methoxypyridine
As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuring you can handle them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Hydroxy-6-methoxypyridine, focusing on the critical role of Personal Protective Equipment (PPE). The protocols outlined here are designed to be a self-validating system, grounded in authoritative safety data to protect you, your experiments, and your environment.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound (CAS No: 3279-76-3), also known as 6-Methyl-2-pyridone, is a solid chemical compound.[1] A thorough risk assessment is the foundation of laboratory safety. Based on available Safety Data Sheets (SDS), the primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation (H319): The compound can cause significant irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of dust or powder may cause irritation to the respiratory system.[1][2][3]
These classifications dictate the minimum PPE required to establish a safe handling protocol. The causality is direct: because the compound is a skin, eye, and respiratory irritant, barrier protection for these organs is non-negotiable.
Core Protective Equipment: Your First Line of Defense
Handling this compound requires a multi-layered PPE approach. The following equipment is mandatory.[1][2]
Engineering Controls: The Primary Barrier
Before any PPE is considered, engineering controls must be in place. Always handle this compound within a properly functioning certified laboratory chemical fume hood.[4][5][6] This is the most critical step in minimizing respiratory exposure. Facilities must also be equipped with an emergency eyewash station and a safety shower within a 10-second travel distance of the handling area.[6][7][8]
Personal Protective Equipment Summary
For quick reference, the table below summarizes the essential PPE for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing/Aliquotting Solid | Chemical-resistant gloves (e.g., Nitrile) | Chemical splash goggles & Face shield | N95-rated dust mask (or higher) | Fully-buttoned lab coat |
| Preparing Solutions | Chemical-resistant gloves (e.g., Nitrile) | Chemical splash goggles | Not required inside a fume hood | Fully-buttoned lab coat |
| Spill Cleanup (Small) | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical splash goggles & Face shield | N95-rated dust mask (or higher) | Chemical-resistant apron over lab coat |
| Waste Disposal | Chemical-resistant gloves (e.g., Nitrile) | Chemical splash goggles | Not required | Fully-buttoned lab coat |
Detailed PPE Protocol: A Step-by-Step Guide
Proper selection and use of PPE are paramount. Follow this sequence to ensure maximum protection.
Step 1: Hand Protection
Handle this chemical with gloves.[9] Gloves must be inspected for integrity before use.[9]
-
Selection: Standard nitrile gloves provide adequate protection for incidental contact. For prolonged handling or during spill cleanup, consider more robust options like butyl rubber. While some general pyridine handling guides advise against nitrile, for a solid compound with primary irritant hazards, nitrile is a common and effective choice for preventing skin contact.[4][5] Always check the manufacturer's glove compatibility chart.
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
Doffing: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Dispose of used gloves in the appropriate chemical waste stream.[9]
-
Post-Use: Always wash hands with soap and water after removing gloves.[7][8]
Step 2: Protective Clothing
-
Lab Coat: A clean, fully-buttoned lab coat must be worn to protect skin and personal clothing from contamination.[4][6]
-
Apron: For tasks with a higher risk of splashes or spills, such as large-scale solution preparation or spill cleanup, a PVC or other chemical-resistant apron should be worn over the lab coat.[7]
Step 3: Eye and Face Protection
-
Goggles: Due to the risk of serious eye irritation, standard safety glasses are insufficient.[1][2] Wear indirect-vent, impact- and splash-resistant chemical goggles that provide a complete seal around the eyes.[10]
-
Face Shield: When handling larger quantities of the solid or during any activity with a significant risk of splashing, a face shield must be worn in addition to chemical goggles to protect the entire face.[9][10]
Step 4: Respiratory Protection
-
Primary Control: A chemical fume hood is the primary method for controlling respiratory exposure.
-
Secondary Control: When weighing the solid compound, which can generate fine dust, a NIOSH-approved N95 dust mask or a higher-level respirator is required, even inside a fume hood, to prevent inhalation.[1] Use of a respirator must comply with your institution's respiratory protection program, which includes medical clearance and fit testing.[6]
Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow for safely handling this compound, emphasizing critical PPE checkpoints.
Caption: Workflow for handling this compound.
Operational and Disposal Plans
Your PPE is integral to both routine operations and emergency procedures.
Handling and Storage
-
Always use this compound in a well-ventilated area, preferably a chemical fume hood.[4][8]
-
Store containers in a cool, dry, and well-ventilated area, tightly closed to prevent dust from becoming airborne.[5][6][8]
-
Avoid actions that generate dust, such as vigorous scraping or shaking.[8]
Spill Management
In the event of a spill, the correct PPE is your primary shield.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: Evaluate the spill size and determine if you are trained and equipped to handle it.[6]
-
PPE: At a minimum, wear a lab coat, heavy-duty gloves, chemical splash goggles, and a face shield.[6] An N95 respirator is necessary to prevent inhalation of dust.
-
Containment: Clean up spills immediately.[8] Use an inert absorbent material like sand or vermiculite to sweep up the solid.[8] Do not use water to clean up the dry powder, as this can create a hazardous slurry.
-
Disposal: Place the swept-up material and contaminated absorbents into a suitable, sealed, and clearly labeled container for disposal.[6][8]
Waste Disposal
-
Collection: Collect waste this compound and any contaminated disposables (e.g., gloves, weigh boats) in a designated, sealed, and airtight hazardous waste container.[6]
-
Labeling: Clearly label the waste container with its contents.
-
Disposal: Dispose of the chemical waste through a licensed disposal company, following all local, state, and federal regulations.[3][9][11][12] Do not pour waste down the drain.[9]
By integrating this expert-validated PPE strategy into your daily laboratory workflows, you build a resilient and trustworthy safety culture. This guide empowers you to handle this compound not just effectively, but with the highest degree of professional and personal safety.
References
- 1. 2-Hydroxy-6-methylpyridine 97 3279-76-3 [sigmaaldrich.com]
- 2. 2-Hydroxy-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
